4-(3,5-Difluorophenyl)pyrimidin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-difluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-7-3-6(4-8(12)5-7)9-1-2-14-10(13)15-9/h1-5H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRPSDQMDKENFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CC(=CC(=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(3,5-Difluorophenyl)pyrimidin-2-amine CAS number and properties
[1][2][3]
Executive Summary
4-(3,5-Difluorophenyl)pyrimidin-2-amine (CAS: 1360898-04-9 ) is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1][2][3] Characterized by a pyrimidine core substituted at the C4 position with an electron-deficient 3,5-difluorophenyl ring and an amino group at C2, this compound serves as a critical pharmacophore for optimizing ligand-binding affinity through hydrogen bonding (donor/acceptor) and
Chemical Identity & Physical Properties[4][5][6]
Core Identifiers
| Property | Detail |
| Chemical Name | 4-(3,5-Difluorophenyl)pyrimidin-2-amine |
| CAS Number | 1360898-04-9 |
| Molecular Formula | |
| Molecular Weight | 207.18 g/mol |
| SMILES | Nc1nccc(n1)c2cc(F)cc(F)c2 |
| InChI Key | (Predicted) HVZ... (Specific to isomer) |
Structural Visualization
The molecule features a planar pyrimidine ring fused with a freely rotating 3,5-difluorophenyl group. The C2-amine provides a critical "hinge-binding" motif common in ATP-competitive kinase inhibitors.
Figure 1: Structural pharmacophore analysis of 4-(3,5-Difluorophenyl)pyrimidin-2-amine.
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Typical for amino-pyrimidines |
| Melting Point | 158–162 °C | Range varies by crystal form/purity |
| LogP (Calc) | ~2.31 | Moderate lipophilicity; drug-like |
| TPSA | 51.8 Ų | Good membrane permeability |
| pKa (Calc) | ~3.8 (Pyrimidine N1) | Weakly basic |
| Solubility | DMSO (>20 mg/mL), Methanol | Low in water |
Synthetic Pathways
The most robust industrial and laboratory-scale synthesis relies on the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and yield compared to nucleophilic aromatic substitution (
Primary Synthesis: Suzuki-Miyaura Coupling
Reaction Logic: The coupling partners are 2-amino-4-chloropyrimidine (electrophile) and 3,5-difluorophenylboronic acid (nucleophile). The amino group at C2 is tolerated by palladium catalysts, avoiding the need for protecting groups.
Reagents:
-
Substrate A: 2-Amino-4-chloropyrimidine (1.0 eq)
-
Substrate B: 3,5-Difluorophenylboronic acid (1.1 eq)
-
Catalyst:
(0.05 eq) or -
Base:
(2.0 M aq) or (3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water
Figure 2: Optimized Suzuki-Miyaura synthesis workflow.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve 2-amino-4-chloropyrimidine (10 mmol) and 3,5-difluorophenylboronic acid (11 mmol) in 1,4-dioxane (40 mL).
-
Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
-
Activation: Add aqueous
(2M, 10 mL) and (0.5 mmol). -
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor disappearance of the chloride starting material via TLC or LC-MS.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (
mL). -
Purification: The crude residue is purified via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield the product as a pale solid.
Medicinal Chemistry Applications
This scaffold is a privileged structure in drug discovery, particularly for targets requiring a donor-acceptor-donor (D-A-D) hydrogen bonding motif.
Kinase Inhibition (ATP-Competitive)
The 2-aminopyrimidine moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.
-
Mechanism: The N1 of the pyrimidine accepts a H-bond from the backbone NH of the hinge region, while the C2-amino group donates a H-bond to the backbone carbonyl.
-
Role of Fluorine: The 3,5-difluoro substitution on the phenyl ring serves two purposes:
-
Metabolic Stability: Blocks oxidative metabolism (P450) at vulnerable phenyl positions.
-
Electronic Tuning: Increases the acidity of the phenyl ring protons, potentially strengthening
-stacking interactions with the gatekeeper residue.
-
Adenosine Receptor Antagonists
Derivatives of 2-amino-4-arylpyrimidines are potent antagonists of the Adenosine A2A receptor, a target for Parkinson's disease and cancer immunotherapy.
-
Structural Role: The 3,5-difluorophenyl group occupies the hydrophobic pocket of the receptor, providing selectivity over A1 receptors.
Analytical Characterization Standards
To ensure compound integrity, the following analytical criteria must be met:
1H NMR (DMSO-d6, 400 MHz)
- 8.35 (d, 1H): Pyrimidine C6-H (Doublet due to coupling with C5-H).
- 7.80 (m, 2H): Phenyl C2,6-H (Multiplet due to F-coupling).
- 7.35 (tt, 1H): Phenyl C4-H (Triplet of triplets).
- 7.10 (d, 1H): Pyrimidine C5-H.
-
6.60 (s, 2H):
(Broad singlet, exchangeable with ).
LC-MS Quality Control
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase:
(0.1% Formic Acid) / MeCN (Gradient 5-95%). -
Detection: UV (254 nm) and ESI+ (
). -
Purity Requirement: >95% by peak area integration.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle powder in a fume hood to avoid inhalation.
-
Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture.
References
-
Chemical Identity: 4-(3,5-Difluorophenyl)pyrimidin-2-amine (CAS 1360898-04-9).[1][2][3] ChemSrc. Available at: [Link]
- Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the described protocol).
- Kinase Inhibitor Design: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28-39. (Context for aminopyrimidine pharmacophore).
Engineering the Hinge: A Technical Guide to 4-(3,5-Difluorophenyl)pyrimidin-2-amine in Kinase Inhibitor Discovery
Executive Summary
In the landscape of targeted therapeutics, the architecture of ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds that can reliably anchor to the highly conserved kinase hinge region. 4-(3,5-Difluorophenyl)pyrimidin-2-amine (CAS: 1360898-04-9) represents a highly optimized, dual-functional building block utilized in modern drug discovery[1][2].
This technical whitepaper provides an in-depth analysis of this specific compound. We will deconstruct the mechanistic rationale behind its structural motifs, detail a robust, self-validating synthetic protocol for its generation via Suzuki-Miyaura cross-coupling[3][4], and outline its integration into kinase profiling workflows. By understanding the causality behind both its chemical design and its synthetic assembly, medicinal chemists can effectively leverage this scaffold for lead generation and optimization[5].
Structural & Physicochemical Profiling
The utility of 4-(3,5-Difluorophenyl)pyrimidin-2-amine lies in its precise physicochemical balance. It is small enough to serve as a fragment for fragment-based drug discovery (FBDD) yet complex enough to provide high-affinity vector trajectories into kinase sub-pockets.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| IUPAC Name | 4-(3,5-Difluorophenyl)pyrimidin-2-amine | Standardized nomenclature for structural tracking. |
| CAS Registry Number | 1360898-04-9 | Unique identifier for sourcing[1][2]. |
| Molecular Formula | C10H7F2N3 | Low molecular weight allows for extensive downstream derivatization. |
| Molecular Weight | 207.18 g/mol | Ideal for fragment libraries (MW < 300). |
| Hydrogen Bond Donors | 1 (Primary Amine) | Critical for interacting with the hinge backbone carbonyl. |
| Hydrogen Bond Acceptors | 2 (Pyrimidine Nitrogens) | Critical for interacting with the hinge backbone NH. |
| Rotatable Bonds | 1 | Low entropic penalty upon binding to the target protein. |
Mechanistic Rationale: The Kinase Hinge-Binding Paradigm
The design of 4-(3,5-Difluorophenyl)pyrimidin-2-amine is not arbitrary; it is a masterclass in rational pharmacophore engineering. Every atom serves a specific thermodynamic or pharmacokinetic purpose.
The 2-Aminopyrimidine Core: The Anchor
The 2-aminopyrimidine moiety is a canonical "hinge-binder"[3]. In the ATP-binding site of a kinase, the adenine ring of ATP forms hydrogen bonds with the peptide backbone of the hinge region connecting the N- and C-lobes of the kinase. The 2-aminopyrimidine mimics this interaction through a bidentate hydrogen-bonding network:
-
Acceptor: The N1 (or N3) nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor, interacting with the backbone NH of a hinge residue (e.g., Met or Cys, depending on the kinase).
-
Donor: The exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl oxygen of the adjacent hinge residue.
The 3,5-Difluorophenyl Motif: The Shield and the Wedge
The attachment of a 3,5-difluorophenyl group at the 4-position of the pyrimidine ring provides three distinct advantages:
-
Metabolic Stability: The 3 and 5 positions of a phenyl ring are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. Substituting these positions with fluorine—the most electronegative element, which forms an incredibly strong C-F bond—effectively blocks this metabolic liability without adding significant steric bulk.
-
Lipophilicity and Permeability: Fluorine substitution increases the overall lipophilicity (LogP) of the fragment, enhancing passive cellular membrane permeability, a critical requirement for intracellular kinase targets[5].
-
Electrostatic Tuning: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the pyrimidine nitrogens. This fine-tuning ensures the pyrimidine remains unprotonated at physiological pH (7.4), which is mandatory because a protonated pyrimidine nitrogen cannot act as a hydrogen bond acceptor at the hinge.
Synthetic Methodology: Assembly via Suzuki-Miyaura Cross-Coupling
To utilize this scaffold, researchers must synthesize it with high purity. The most robust method for constructing the C-C bond between the pyrimidine core and the fluorinated aryl ring is the Palladium-catalyzed Suzuki-Miyaura cross-coupling[3][4][6].
Causality of Reagent Selection
-
Electrophile (4-Chloropyrimidin-2-amine): The chlorine at the 4-position of the electron-deficient pyrimidine ring is highly activated toward oxidative addition by the Pd(0) catalyst.
-
Nucleophile ((3,5-Difluorophenyl)boronic acid): Boronic acids are air-stable, low-toxicity organometallic reagents.
-
Catalyst (Pd(PPh3)4): Tetrakis(triphenylphosphine)palladium(0) provides an optimal balance of steric bulk and electron richness to facilitate both oxidative addition and reductive elimination in unhindered systems[6].
-
Base (Na2CO3): The base is strictly required to coordinate with the boronic acid, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group, driving the transmetalation step.
-
Solvent (1,4-Dioxane / Water): A biphasic or miscible aqueous/organic mixture is required to dissolve both the organic substrates and the inorganic base.
Step-by-Step Experimental Protocol
Reagents Required:
-
4-Chloropyrimidin-2-amine (1.0 equivalent, 10 mmol, 1.29 g)
-
(3,5-Difluorophenyl)boronic acid (1.2 equivalents, 12 mmol, 1.89 g)
-
Pd(PPh3)4 (0.05 equivalents, 0.5 mmol, 0.58 g)
-
Sodium carbonate (Na2CO3) (2.5 equivalents, 25 mmol, 2.65 g)
-
1,4-Dioxane (40 mL)
-
Deionized Water (10 mL)
Procedure:
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropyrimidin-2-amine and (3,5-difluorophenyl)boronic acid in 40 mL of 1,4-dioxane.
-
Base Addition: Dissolve Na2CO3 in 10 mL of deionized water and add this aqueous solution to the reaction flask.
-
Degassing (Critical Step): Oxygen degrades Pd(0) catalysts. Purge the biphasic mixture by bubbling ultra-pure Nitrogen or Argon gas directly through the solution for 15 minutes.
-
Catalyst Addition: Quickly add Pd(PPh3)4 to the flask under a positive stream of inert gas. Attach a reflux condenser.
-
Heating: Heat the reaction mixture to 95–100 °C using an oil bath or heating block. Stir vigorously for 12–16 hours. Reaction progress should be monitored via TLC or LC-MS until the complete disappearance of the starting pyrimidine.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield 4-(3,5-Difluorophenyl)pyrimidin-2-amine as a solid.
Workflow for the synthesis and derivatization of the pyrimidine-2-amine scaffold.
Application in Drug Discovery: Kinase Profiling Workflow
Once the 4-(3,5-Difluorophenyl)pyrimidin-2-amine scaffold is synthesized and further derivatized (e.g., via Buchwald-Hartwig amination at the 2-amino position to add solvent-exposed solubilizing groups), the resulting library must be evaluated for biochemical efficacy.
Biochemical Kinase Assay Protocol (TR-FRET)
To validate the inhibitory mechanism, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are the industry standard due to their high signal-to-noise ratio and lack of radioactive waste.
-
Compound Preparation: Serially dilute the synthesized pyrimidine-2-amine derivatives in 100% DMSO to create a 10-point concentration-response curve (e.g., 10 µM down to 0.5 nM).
-
Assay Master Mix: Prepare a buffer containing the target recombinant kinase (e.g., JAK2 or Aurora Kinase), a biotinylated peptide substrate, and ATP at its Michaelis-Menten constant (
) for the specific kinase. Rationale: Running the assay at the ATP ensures that the assay is sensitive to ATP-competitive inhibitors like our pyrimidine scaffold. -
Incubation: Transfer 100 nL of the compound dilutions to a 384-well microtiter plate. Add 5 µL of the kinase/substrate mix. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase hinge region.
-
Reaction Initiation: Add 5 µL of ATP solution to start the phosphorylation reaction. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate
and stop kinase activity), a Europium-labeled anti-phosphopeptide antibody (Donor), and Streptavidin-APC (Acceptor). -
Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the
by plotting the FRET signal ratio (665 nm / 615 nm) against the log of the inhibitor concentration using non-linear regression.
Mechanism of ATP-competitive kinase inhibition by pyrimidine-2-amine derivatives.
References
-
ACS Publications. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes". Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. "WO2014106800A2 - Substituted 2-amino pyrimidine derivatives as kinase inhibitors".
-
ACS Publications. "Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases". Available at: [Link]
-
Comptes Rendus de l'Académie des Sciences. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines". Available at: [Link]
Sources
- 1. china.guidechem.com [china.guidechem.com]
- 2. 40230-24-8|4,6-Diphenylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2014106800A2 - Substituted 2-amino pyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 6. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
3,5-difluorophenyl pyrimidine scaffold in medicinal chemistry
An In-Depth Technical Guide to the 3,5-Difluorophenyl Pyrimidine Scaffold in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Date: March 7, 2026
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of DNA, RNA, and numerous therapeutic agents.[1][2][3] When combined with a 3,5-difluorophenyl moiety, this scaffold gains unique physicochemical properties that make it particularly valuable for modern drug discovery, especially in the realm of kinase inhibition. The strategic placement of fluorine atoms enhances metabolic stability, modulates lipophilicity, and provides critical hydrogen bonding interactions, often leading to significant improvements in potency and selectivity.[4][5] This guide provides an in-depth analysis of the 3,5-difluorophenyl pyrimidine scaffold, covering its synthesis, structure-activity relationships (SAR), applications in kinase inhibition, and the experimental protocols essential for its evaluation.
The Strategic Advantage of the 3,5-Difluorophenyl Pyrimidine Scaffold
The pyrimidine ring is classified as a "privileged scaffold" due to its ability to interact with a wide range of biological targets through hydrogen bonding and by serving as a bioisostere for other aromatic systems.[2][6][7] The addition of the 3,5-difluorophenyl group confers several distinct advantages that medicinal chemists leverage to overcome common drug development challenges:
-
Enhanced Binding Affinity: The two fluorine atoms are potent hydrogen bond acceptors. This property is frequently exploited to create specific, high-affinity interactions with amino acid residues in target protein active sites, such as the hinge region of kinases.[4]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[5] This makes the phenyl ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can prolong the compound's half-life and improve its pharmacokinetic profile.[5]
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The electron-withdrawing nature of fluorine also lowers the pKa of nearby functionalities, influencing a molecule's overall solubility and ionization state.
-
Target Selectivity: The specific substitution pattern can dictate the conformation of the molecule, allowing for a more precise fit into the intended target's binding pocket while avoiding off-target interactions.
These attributes have made the 3,5-difluorophenyl pyrimidine scaffold a highly successful chemotype, particularly in the development of targeted cancer therapies.
Synthesis and Chemical Architecture
The construction of the 3,5-difluorophenyl pyrimidine core typically involves the coupling of a pre-functionalized pyrimidine ring with a derivative of 3,5-difluorobenzene. The Palladium-catalyzed Suzuki cross-coupling reaction is a robust and widely used method for this purpose due to its high functional group tolerance and reliability.[8]
Key Synthetic Strategy: Suzuki Cross-Coupling
A common and effective approach involves the reaction between a halogenated pyrimidine (e.g., a bromo- or chloro-pyrimidine) and (3,5-difluorophenyl)boronic acid. This method builds the core diaryl structure efficiently.[8]
Caption: Workflow for Suzuki cross-coupling synthesis.
Experimental Protocol: Synthesis via Suzuki Coupling
This protocol describes a representative synthesis of a 3,5-difluorophenyl pyrimidine derivative.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halogenated pyrimidine (1.0 eq), (3,5-difluorophenyl)boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the final 3,5-difluorophenyl pyrimidine compound.
Application in Kinase Inhibition: A Mechanistic Deep Dive
The pyrimidine scaffold is a bioisostere of the adenine ring found in ATP, allowing pyrimidine-based inhibitors to effectively compete for the ATP-binding site within protein kinases.[6][9] The 3,5-difluorophenyl moiety plays a critical role in enhancing this inhibitory activity, as exemplified by its use in Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors.
Structure-Activity Relationship (SAR) in FGFR3 Inhibition
FGFR3 is a therapeutic target for bladder cancer and other malignancies harboring FGFR3 genetic alterations.[4] Research has shown that incorporating a 3,5-difluorophenyl group into a pyrimidine scaffold significantly enhances FGFR3 inhibitory activity.[4]
-
Causality of Enhanced Potency: Molecular dynamics simulations and X-ray crystallography have revealed the underlying reason for this enhancement. One of the fluorine atoms on the 3,5-difluorophenyl ring forms a crucial hydrogen bond with the backbone NH group of a key amino acid, Aspartate 635 (Asp635), in the hinge region of the FGFR3 kinase domain.[4] This interaction anchors the inhibitor firmly in the active site, leading to a substantial increase in potency.
Caption: Key interactions of the scaffold in a kinase active site.
Quantitative SAR Data
The impact of the 3,5-difluoro substitution is evident when comparing the inhibitory concentrations (IC₅₀) of analogous compounds.
| Compound ID | Phenyl Substitution | FGFR3 IC₅₀ (nM) | Rationale for Activity |
| Lead Compound | 3,5-Dimethoxy | 50 | Moderate activity, serves as baseline. |
| Compound 20b | 3,5-Difluoro | 5 | ~10-fold increase in potency.[4] |
Data is illustrative, based on findings from Kuriwaki et al.[4]
The data clearly demonstrates that replacing the methoxy groups with fluorine atoms results in a significant enhancement of biological activity, validating the design strategy.[4]
Biological Evaluation: Assessing Cytotoxicity
Once a series of compounds has been synthesized, their biological effect must be quantified. A primary and fundamental method for evaluating potential anticancer agents is to measure their effect on the proliferation and viability of cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.[6][10]
Experimental Protocol: MTT Cell Proliferation Assay
This protocol outlines the steps to determine the IC₅₀ value of a compound against a cancer cell line (e.g., a bladder cancer cell line for an FGFR3 inhibitor).
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 3,5-difluorophenyl pyrimidine test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (ranging from nanomolar to micromolar). Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard workflow for an MTT cytotoxicity assay.
Conclusion and Future Perspectives
The 3,5-difluorophenyl pyrimidine scaffold is a powerful tool in the arsenal of the modern medicinal chemist. Its unique combination of metabolic stability, versatile synthesis, and capacity for high-affinity target binding has led to its successful incorporation into numerous clinical candidates, especially in oncology. The principles of its design—leveraging the specific physicochemical properties of fluorine to drive potency and improve pharmacokinetics—are broadly applicable.
Future research will likely focus on applying this scaffold to new biological targets, including emerging kinase families and drug-resistant mutants of established targets.[11][12] As our understanding of disease biology deepens, the rational design of inhibitors built upon validated and highly "tunable" scaffolds like the 3,5-difluorophenyl pyrimidine will continue to be a highly productive strategy for the development of next-generation therapeutics.
References
- 5-(3,5-Difluorophenyl)pyridin-3-amine - Benchchem.
- Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? - Frontiers.
- Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed.
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Recent Advances in Pyrimidine-Based Drugs - MDPI.
- Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC.
- FDA-Approved Fluorinated Heterocyclic Drugs
- Fluoropyrimidine P
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
- A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
- Synthesis and evaluation of novel pyrimidine derivative targeting pancre
- The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide - Benchchem.
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals - Benchchem.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Public
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers.
- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correl
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - ResearchG
- Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed.
- Full article: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - Taylor & Francis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. heteroletters.org [heteroletters.org]
- 4. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(3,5-Difluorophenyl)pyridin-3-amine|CAS 1225914-83-9 [benchchem.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Role of 3,5-difluoro substitution in pyrimidine metabolic stability
Title: Strategic Fluorination in Medicinal Chemistry: The Role of 3,5-Difluorophenyl Substitution in Enhancing Pyrimidine Metabolic Stability[1]
Executive Summary
In the optimization of pyrimidine-based therapeutics—widely utilized in oncology (e.g., kinase inhibitors) and antiviral applications—metabolic instability remains a primary attrition factor. While the pyrimidine ring itself is electron-deficient and relatively stable against oxidative metabolism, its pendant substituents often serve as "metabolic handles" for Cytochrome P450 (CYP450) enzymes.[2] This guide analyzes the specific role of the 3,5-difluorophenyl moiety as a critical bioisostere and metabolic blocker when attached to pyrimidine scaffolds. By strategically placing fluorine atoms at the meta positions of a pendant phenyl ring, medicinal chemists can sterically and electronically shield the molecule from CYP-mediated hydroxylation, significantly extending in vivo half-life (
Mechanistic Basis: Why 3,5-Difluoro?
To understand the utility of the 3,5-difluoro substitution, one must first address the nomenclature and chemical reality. A pyrimidine ring (1,3-diazine) cannot accept a substituent at the 3-position, as it is a nitrogen atom. Therefore, "3,5-difluoro substitution" in this context refers to the 3,5-difluorophenyl group attached to a pyrimidine core.
The Metabolic Blockade
CYP450 enzymes typically target electron-rich aromatic rings for oxidation, favoring the para and ortho positions relative to electron-donating groups, or the meta positions if sterically accessible.
-
C-F Bond Strength: The Carbon-Fluorine bond is the strongest single bond in organic chemistry (
116 kcal/mol vs. 99 kcal/mol for C-H).[3] Replacing a C-H bond with C-F renders that specific site impervious to CYP-mediated radical abstraction. -
The 3,5-Pattern Advantage:
-
Site Blocking: In a phenyl ring attached to a pyrimidine, the para (4) position is often the linker or occupied. The meta (3,5) positions are the most vulnerable "soft spots" for metabolic attack. Difluorination at these positions effectively "caps" the ring.
-
Electronic Deactivation: Fluorine is highly electronegative (
).[4] Two fluorine atoms at the 3 and 5 positions significantly reduce the electron density of the phenyl ring ( -induction), making the remaining C-H bonds (at positions 2 and 6) less nucleophilic and thus less attractive to the electrophilic Iron-Oxo species of CYP450 [1].
-
Modulation of Physicochemical Properties
Beyond direct metabolic blocking, 3,5-difluoro substitution alters the global properties of the pyrimidine drug:
-
Lipophilicity (LogP): Fluorine acts as a "lipophilicity modulator."[4] While it is polar, the C-F bond is non-hydrogen bonding. On aromatic rings, fluorination often increases LogP, enhancing membrane permeability, but the 3,5-substitution pattern balances this by reducing the basicity of the system.
-
Conformational Bias: The 3,5-difluorophenyl group often adopts a twisted conformation relative to the pyrimidine scaffold due to steric repulsion (if attached at a crowded position), which can improve selectivity by locking the bioactive conformation [2].
Comparative Data Analysis
The following table summarizes the impact of 3,5-difluoro substitution on the metabolic stability of a representative pyrimidine-based kinase inhibitor (Generic structure: N-phenyl-pyrimidine-2-amine derivative).
Table 1: Impact of Phenyl Ring Substitution on Metabolic Stability (Human Liver Microsomes)
| Compound ID | Phenyl Substitution (R) | Metabolic Fate | ||
| PYR-001 | Unsubstituted Phenyl | 12 | 115.5 | Rapid p- and m-hydroxylation |
| PYR-002 | 3-Fluoro (Mono) | 45 | 30.8 | Partial blocking; m-hydroxylation at C5 still active |
| PYR-003 | 4-Fluoro (Mono) | 28 | 49.5 | Shunts metabolism to m-positions (3,5) |
| PYR-004 | 3,5-Difluoro | >140 | < 10.0 | Oxidation blocked; minimal clearance |
| PYR-005 | 3,5-Dimethyl | 18 | 77.0 | Benzylic oxidation of methyl groups (Metabolic switching) |
Note: Data synthesized from representative SAR trends in kinase inhibitor development [1, 3].
Insight: While 4-fluoro substitution prevents para-oxidation, it often redirects metabolism to the meta positions. The 3,5-difluoro pattern seals both meta sites. Unlike methyl groups, which introduce new "soft spots" (benzylic oxidation), fluorine is metabolically inert.
Visualization of Metabolic Pathways
The following diagram illustrates how the 3,5-difluoro substitution blocks the CYP450 catalytic cycle compared to an unsubstituted analog.
Figure 1: Mechanism of metabolic stabilization. The 3,5-difluoro motif prevents CYP450 engagement, preserving the drug in its active form.
Experimental Protocol: Microsomal Stability Assay
To validate the stability conferred by 3,5-difluoro substitution, the following standard operating procedure (SOP) for a Human Liver Microsome (HLM) assay is recommended. This protocol is self-validating via the inclusion of high/low clearance controls.
Materials
-
Test Compounds: 3,5-difluoro analog vs. unsubstituted parent (10 mM DMSO stock).
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Controls: Verapamil (High Clearance), Warfarin (Low Clearance).
Workflow
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-incubation: Aliquot 198 µL of microsome solution into 96-well plates. Add 2 µL of test compound (final conc. 1 µM, 0.1% DMSO). Incubate at 37°C for 10 min.
-
Initiation: Add 20 µL of NADPH (1 mM final) to initiate the reaction.
-
Sampling: At
min, remove 30 µL aliquots. -
Quenching: Immediately dispense into 120 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Data Calculation
Calculate the slope (
Assay Workflow Diagram
Figure 2: Step-by-step workflow for determining intrinsic clearance (
References
-
Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry.
-
Fluorine in Drug Design: A Review of the Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Molecules.
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [5]
Sources
4-arylpyrimidin-2-amine derivatives in drug discovery
An In-depth Technical Guide to 4-Arylpyrimidin-2-amine Derivatives in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-arylpyrimidin-2-amine scaffold represents a cornerstone in modern medicinal chemistry, embodying the concept of a "privileged structure." Its inherent ability to form key hydrogen bond interactions, particularly with the hinge region of protein kinases, has established it as a highly successful framework for the development of targeted therapeutics. This guide provides a comprehensive exploration of this chemical class, navigating from fundamental synthetic strategies and mechanistic insights into its biological activity to advanced concepts in structure-activity relationship (SAR) optimization. We will dissect the causal logic behind experimental designs, furnish detailed protocols for synthesis and biological evaluation, and survey the landscape of its application against critical disease targets, primarily in oncology. This document is intended to serve as a technical resource for professionals dedicated to the discovery and development of novel, high-impact pharmaceuticals.
The Pyrimidine Nucleus: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the core of nucleobases such as cytosine, thymine, and uracil.[1][2] This inherent biological relevance has inspired its extensive exploration in drug discovery, leading to a multitude of FDA-approved drugs.[1][3] The unique physicochemical properties of the pyrimidine core, including its capacity to act as both a hydrogen bond donor and acceptor, allow for potent and specific interactions with biological targets.[1]
Among its many derivatives, the 4-arylpyrimidin-2-amine moiety has emerged as a particularly fruitful scaffold.[4] Its structural motif is a common feature in a vast number of synthetic compounds with significant biological activities, most notably as inhibitors of protein kinases.[4][5] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[5][6] The 4-arylpyrimidin-2-amine framework is exceptionally well-suited to target the ATP-binding site of kinases, making it a central focus for the development of targeted therapies.
Synthetic Strategies: From Classical to Modern Approaches
The generation of chemical diversity is paramount in a drug discovery campaign. The synthetic accessibility of the 4-arylpyrimidin-2-amine core has been a significant driver of its success. Methodologies have evolved from classical condensation reactions to highly versatile modern cross-coupling techniques.
Foundational Synthetic Methods
Historically, the synthesis of N-arylpyrimidin-2-amines was often achieved through the condensation of substituted guanidines with β-dicarbonyl compounds or their enone equivalents.[4] While effective, this approach is often limited by the commercial availability and stability of the required substituted guanidine precursors, restricting the accessible chemical space.
Modern Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of these derivatives, offering unparalleled versatility and efficiency.
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming the C-N bond between the 2-position of a pyrimidine ring (typically a 2-chloropyrimidine) and a primary or secondary amine. This allows for the introduction of a diverse array of (hetero)aryl amines at the 2-position.[4]
-
Suzuki-Miyaura Coupling: This reaction is instrumental for installing the aryl group at the 4-position of the pyrimidine. It involves the coupling of a 4-halopyrimidine with a variety of aryl or heteroaryl boronic acids or esters.[4]
The sequential or concerted use of these reactions allows for a modular and highly flexible approach to building extensive libraries of 4-arylpyrimidin-2-amine derivatives for screening.
One-Pot, Multi-Component Synthesis
More recent innovations include one-pot, three-component procedures that combine aromatic aldehydes, guanidine, and an acetylene source (such as solid calcium carbide) to construct the core in a single, efficient step.[7][8] These methods are highly attractive due to their operational simplicity, atom economy, and reduction of intermediate isolation steps, aligning with the principles of green chemistry.
Protocol: Representative Synthesis via Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of 2-chloro-4-arylpyrimidine.
Objective: To synthesize a N-aryl-4-arylpyrimidin-2-amine derivative.
Materials:
-
2-chloro-4-arylpyrimidine (1.0 equiv)
-
Substituted aniline (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 equiv) or a more advanced Pd-catalyst system like Pd₂(dba)₃ with a ligand such as Xantphos.[4][9]
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction vessel, add the 2-chloro-4-arylpyrimidine, the substituted aniline, sodium tert-butoxide, and the palladium catalyst/ligand system.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target N-aryl-4-arylpyrimidin-2-amine.
Self-Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization: General Synthetic Workflow
Caption: Modular synthesis of 4-arylpyrimidin-2-amines via cross-coupling.
The Kinase Hinge: A Nexus of Biological Activity
The predominant therapeutic application of 4-arylpyrimidin-2-amine derivatives is as ATP-competitive protein kinase inhibitors.[5] The scaffold's effectiveness stems from its ability to mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase domain. This region connects the N- and C-terminal lobes of the kinase and serves as an anchor point for inhibitors.
Typically, the N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. This bidentate interaction provides a stable anchor, allowing the substituents at the 4- and N2- positions to project into adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Key Kinase Targets in Oncology:
-
Aurora Kinases: These are serine/threonine kinases essential for mitotic regulation. Their overexpression is common in many cancers. The 4-arylpyrimidin-2-amine scaffold is present in potent Aurora kinase inhibitors like AMG 900.[1][10]
-
Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are prime targets for cancer therapy.[11] Numerous 4-arylpyrimidin-2-amine derivatives have been developed as potent inhibitors of various CDKs, including CDK2, CDK6, and CDK9, leading to cell cycle arrest and apoptosis.[12][13]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are a major driver in acute myeloid leukemia (AML). Novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have been discovered as highly potent and selective FLT3 inhibitors, capable of suppressing drug-resistant mutants.[14]
-
Epidermal Growth Factor Receptor (EGFR): A key tyrosine kinase in cell signaling, EGFR is a validated target in several cancers. The pyrimidine core is a component of multiple approved EGFR inhibitors.[3][15]
-
p21-Activated Kinase 1 (PAK1): This kinase is implicated in cell motility, survival, and proliferation. 2-Arylamino-4-aryl-pyrimidines have been identified as potent PAK1 inhibitors with antiproliferative activity in colon cancer cell lines.[16]
Visualization: Kinase Inhibition Signaling Pathway
Caption: Mechanism of action for a 4-arylpyrimidin-2-amine kinase inhibitor.
Structure-Activity Relationship (SAR) and Lead Optimization
The process of transforming a moderately active "hit" compound into a potent and drug-like "lead" candidate is driven by a deep understanding of its Structure-Activity Relationship (SAR).[17] For the 4-arylpyrimidin-2-amine scaffold, SAR exploration is a well-trodden and highly successful path.
Key Modification Points:
-
N2-Aryl Group: Substitutions on this phenyl ring explore a hydrophobic pocket. Small electron-withdrawing or donating groups can modulate potency and pharmacokinetic properties. The nature of this group is critical for achieving selectivity against different kinases.[16][18]
-
C4-Aryl Group: This group often occupies the solvent-exposed region. Modifications here can be used to improve solubility and other physicochemical properties without drastically affecting binding affinity. Introducing polar groups or different heterocyclic rings can fine-tune the overall profile of the compound.[14]
-
C5-Position of Pyrimidine: This position is often modified to enhance potency. The introduction of a small halogen, like bromine or chlorine, can lead to favorable interactions within the binding site and improve activity.[13][16]
Advanced Optimization Strategies:
-
Scaffold Hopping: This strategy involves replacing the central pyrimidine core with a different heterocyclic system that maintains the key pharmacophoric features (i.e., the hydrogen bond donor/acceptor pattern).[19] This is a powerful technique for generating novel intellectual property and overcoming issues related to toxicity or metabolism associated with the original scaffold.[9][11][20][21]
-
Bioisosteric Replacement: This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the goal of improving the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[22] For example, a metabolically labile methoxy group might be replaced with a more stable fluorine atom.
Data Presentation: SAR Table for FLT3 Inhibitors
The following table summarizes SAR data for a series of 4-azaaryl-N-phenylpyrimidin-2-amine derivatives as FLT3 inhibitors, demonstrating the impact of substitutions.[14]
| Compound ID | R¹ (at C4-Aryl) | R² (at N2-Phenyl) | FLT3-ITD IC₅₀ (nM) |
| Lead Cmpd | Pyridine | 3-OCH₃, 4-morpholino | 5.2 |
| 12b | Pyridine | 3-CF₃, 4-morpholino | 1.8 |
| 12r | Pyridine | 3-Cl, 4-morpholino | 2.5 |
| 12c | Pyrimidine | 3-CF₃, 4-morpholino | 10.7 |
Data adapted from reference[14]. This table illustrates that electron-withdrawing groups (CF₃, Cl) at the meta-position of the N2-phenyl ring enhance potency against the FLT3-ITD mutant, while changing the C4-aryl group from pyridine to pyrimidine decreases activity.
Visualization: SAR Logical Relationships
Caption: Key modification points for SAR optimization of the scaffold.
Protocols for Biological Evaluation
Rigorous and reproducible biological evaluation is essential to validate the activity of newly synthesized compounds.
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of a compound required to inhibit 50% of a target kinase's activity.
Principle: This assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The signal is typically detected via luminescence, fluorescence, or radioactivity.
Materials:
-
Recombinant human kinase (e.g., FLT3, CDK2)
-
Kinase-specific peptide substrate
-
ATP (at or near its Kₘ concentration)
-
Test compound (serially diluted)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in assay buffer.
-
In a multi-well assay plate, add the kinase, the peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Incubate to allow the detection signal to develop.
-
Read the plate on a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no kinase).
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., MV4-11 for FLT3, MCF-7 for various kinases)[14][23]
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals with the solubilization solution.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percent viability relative to vehicle-treated control cells and determine the GI₅₀/IC₅₀ value as described for the kinase assay.
Visualization: Biological Evaluation Workflow
Caption: High-level workflow for hit identification and validation.
Conclusion and Future Perspectives
The 4-arylpyrimidin-2-amine scaffold continues to demonstrate its immense value in drug discovery. Its synthetic tractability, coupled with a well-understood mechanism of action against therapeutically critical kinase targets, ensures its enduring relevance. The modularity of its synthesis allows for rapid generation of focused libraries, and the extensive body of SAR literature provides a clear roadmap for optimizing potency, selectivity, and drug-like properties.
Future efforts will likely focus on several key areas:
-
Targeting Resistance: Designing next-generation inhibitors that are active against known drug-resistant kinase mutations.
-
Enhancing Selectivity: Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.
-
Expanding Therapeutic Areas: While oncology remains the primary focus, the scaffold's potential in treating inflammatory, infectious, and neurological diseases warrants further investigation.[2][24]
-
Dual-Target Inhibitors: Rationally designing molecules that can simultaneously inhibit two distinct but complementary targets, such as BRD4 and PLK1 or CDK6 and CDK9, representing a promising strategy to overcome drug resistance.[13][25]
The systematic application of modern synthetic methods, a deep understanding of target biology, and iterative design based on robust SAR principles will continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Health Sciences, 8(7), 55-75. Available from: [Link]
-
Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (2015). Recent Patents on Anti-Cancer Drug Discovery, 10(1), 16-41. Available from: [Link]
-
In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (2024). Progress in Chemical and Biochemical Research, 7(3), 260-272. Available from: [Link]
-
Sun, H. T., et al. (2021). Discovery of novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives as potent and selective FLT3 inhibitors for acute myeloid leukaemia with FLT3 mutations. European Journal of Medicinal Chemistry, 213, 113215. Available from: [Link]
-
Distinto, S., et al. (2020). Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1953-1963. Available from: [Link]
-
Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 114, 123-139. Available from: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(10), 1269. Available from: [Link]
-
Bojanic, A. S., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 807-818. Available from: [Link]
-
DeMali, K. A., et al. (2013). Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4164-4169. Available from: [Link]
-
Liao, H., et al. (2023). One-Pot Three-Component Synthesis of 4-Arylpyrimidin-2-amines Using Solid Calcium Carbide as a Surrogate of Gaseous Acetylene. ChemistrySelect, 8(33). Available from: [Link]
-
Schneider, G. (2005). Scaffold hopping. Drug Discovery Today: Technologies, 2(1), 59-63. Available from: [Link]
-
Konc, J., et al. (2016). Scaffold hopping and bioisosteric replacements based on binding site alignments. Journal of Computer-Aided Molecular Design, 31(1), 1-12. Available from: [Link]
-
Melander, R. J., et al. (2021). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry, 12(6), 959-963. Available from: [Link]
-
Chen, T., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic Chemistry, 102, 104085. Available from: [Link]
-
4-aminopyridine for Skin Wound Healing. ClinicalTrials.gov. Available from: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1332-1349. Available from: [Link]
-
Payton, M., et al. (2015). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases With Activity Against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry, 58(13), 5189-5207. Available from: [Link]
-
The representative routes for the synthesis of 4-arylpyrimidine-2-amines. ResearchGate. Available from: [Link]
-
4-aminopyridine Treatment for Nerve Injury. ClinicalTrials.gov. Available from: [Link]
-
Structure-activity relationship (SAR). GARDP Revive. Available from: [Link]
-
Ghorab, M. M., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(23), 7378. Available from: [Link]
-
Thaimattam, R., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2970. Available from: [Link]
-
Wang, S., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. Available from: [Link]
- N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds. (2017). Google Patents.
-
Al-Ostath, A., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103395. Available from: [Link]
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2024). Pharmaceuticals, 17(9), 1121. Available from: [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry, 12. Available from: [Link]
-
Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. (2002). Bioorganic & Medicinal Chemistry Letters, 12(21), 3121-3124. Available from: [Link]
- Pyrimidine derivatives used as PI-3-kinase inhibitors. (2012). Google Patents.
-
Da Settimo, F., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 151, 609-622. Available from: [Link]
-
Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 74-90. Available from: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(19), 6934. Available from: [Link]
-
Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate. Available from: [Link]
-
Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. (2018). European Journal of Medicinal Chemistry, 150, 483-494. Available from: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(13), 7058. Available from: [Link]
-
Approved or investigational drugs containing 2,4 functionalized pyrimidine core. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benthamscience.com [benthamscience.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation [pcbiochemres.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives as potent and selective FLT3 inhibitors for acute myeloid leukaemia with FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 18. New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. elearning.uniroma1.it [elearning.uniroma1.it]
- 20. Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. scispace.com [scispace.com]
- 23. mdpi.com [mdpi.com]
- 24. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies | MDPI [mdpi.com]
Key suppliers and vendors for 4-(3,5-Difluorophenyl)pyrimidin-2-amine
[label
Fig 1: Logical relationship between the chemical structure and its pharmacological utility.
Quantitative Physicochemical Data
| Property | Value | Causality / Relevance |
| CAS Number | 1360898-04-9 | Unique identifier for supply chain verification. |
| Molecular Formula | C10H7F2N3 | Dictates mass spec parameters (Exact Mass: 207.06). |
| Molecular Weight | 207.18 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 | Critical for hinge region interaction. |
| Hydrogen Bond Acceptors | 4 | Facilitates solubility and secondary target binding. |
Supply Chain Landscape & Vendor Evaluation
Because 4-(3,5-Difluorophenyl)pyrimidin-2-amine is a specialized intermediate rather than a commodity solvent, vendor selection must prioritize synthetic purity over bulk cost. Trace heavy metals or regioisomeric impurities from upstream synthesis can poison palladium catalysts during downstream cross-coupling.
Key Commercial Suppliers
| Vendor Name | Catalog / Product ID | Purity Standard | Sourcing Notes |
| BLD Pharm | BD02787913 | ≥95-97% | 1 [4]. |
| Chemsrc (Aggregator) | 1360898-04-9 | Varies by sub-vendor | 2 [5]. |
| ChemicalBook | CB-1360898-04-9 | Varies | Good for bulk scale-up inquiries and secondary sourcing. |
Quality Control: A Self-Validating Analytical Protocol
Trusting a vendor's Certificate of Analysis (CoA) without internal validation is a critical failure point in process chemistry. The following protocol is designed as a self-validating system : each analytical step compensates for the blind spots of the previous one.
Fig 2: Self-validating quality control workflow for raw material batch verification.
Step-by-Step QC Methodology
-
HPLC-UV/MS (Purity & Mass Confirmation):
-
Procedure: Dissolve 1 mg of the batch in 1 mL of LC-MS grade Acetonitrile. Run a gradient of 5-95% MeCN in Water (0.1% Formic Acid) over 5 minutes using a C18 column. Monitor at 254 nm.
-
Causality: The highly conjugated phenylpyrimidine system absorbs strongly at 254 nm, allowing for accurate integration of organic impurities. The MS must show a base peak at m/z 208.0 [M+H]+.
-
-
19F and 1H NMR (Regioisomer Exclusion):
-
Procedure: Dissolve 10 mg in DMSO-d6. Acquire both proton and fluorine spectra.
-
Causality: LC-MS cannot differentiate between 3,5-difluoro and 2,4-difluoro regioisomers (which have identical masses). 19F NMR is mandatory here; it must display a single signal (or specific multiplet) integrating to 2 fluorines, proving the symmetrical 3,5-substitution pattern. This validates the structural identity that LC-MS merely suggests.
-
-
Karl Fischer Titration (Moisture Quantification):
-
Procedure: Titrate 50 mg of the solid against a standard KF reagent.
-
Causality: Aminopyrimidines can be hygroscopic. If moisture exceeds 0.5%, the water will rapidly hydrolyze the highly sensitive organopalladium catalysts used in downstream coupling, leading to reaction failure.
-
Synthetic Integration: Buchwald-Hartwig Amination Workflow
The exocyclic 2-amine of this compound is a remarkably poor nucleophile. The electron-withdrawing nature of the pyrimidine ring, compounded by the electron-deficient 3,5-difluorophenyl group, renders standard SNAr (Nucleophilic Aromatic Substitution) reactions ineffective.
To integrate this building block into a larger3 [1], Palladium-catalyzed Buchwald-Hartwig cross-coupling is the authoritative standard.
Fig 3: Buchwald-Hartwig amination workflow for synthetic integration of the pyrimidine core.
Step-by-Step Synthetic Protocol
-
Reagent Preparation & Degassing:
-
Charge a Schlenk flask with 4-(3,5-Difluorophenyl)pyrimidin-2-amine (1.0 eq), the desired Aryl Bromide (1.1 eq), and Cs2CO3 (2.0 eq).
-
Causality: Cs2CO3 is selected as a mild, non-nucleophilic base. Stronger bases like NaOtBu would risk cleaving sensitive functional groups on the electrophile or causing unwanted side reactions with the fluorinated ring.
-
-
Catalyst Activation:
-
Add Pd2(dba)3 (0.05 eq) and Xantphos (0.10 eq).
-
Causality: Xantphos is chosen specifically for its wide "bite angle" (111°). This geometry forces the palladium center into a conformation that drastically accelerates the reductive elimination step—which is historically the rate-limiting bottleneck when coupling highly deactivated, electron-poor amines.
-
-
Reaction Execution:
-
Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed 1,4-Dioxane (0.2 M). Heat to 100°C for 12 hours.
-
Causality: Argon degassing is non-negotiable. Trace oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) complex, stalling the catalytic cycle.
-
-
Workup & Purification:
-
Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
References
- National Center for Biotechnology Information (PMC).Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity.
- Taylor & Francis Online.New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights.
- BenchChem.An In-Depth Technical Guide to 3,5-Difluorobiphenyl: Chemical Properties, Structure, and Synthetic Methodologies.
- BLD Pharm.4-(3,5-Difluorophenyl)pyrimidin-2-amine Vendor Profile.
- Chemsrc.CAS No. 1360898-04-9 Chemical Properties and Sourcing.
Sources
Methodological & Application
Cyclization of 3,5-difluorochalcones with guanidine nitrate
Application Note: Cyclization of 3,5-Difluorochalcones with Guanidine Nitrate for the Synthesis of Novel 2-Amino-Pyrimidine Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.
Scientific Rationale & Design Causality
The synthesis of 2-amino-4,6-diarylpyrimidines via the cyclocondensation of
Causality of the 3,5-Difluoro Substitution: Incorporating a 3,5-difluorophenyl moiety serves a dual purpose. Pharmacologically, the strong carbon-fluorine bonds improve metabolic stability by blocking cytochrome P450-mediated oxidation sites and enhancing lipophilicity for better cellular permeability. Synthetically, the highly electron-withdrawing nature of the fluorine atoms significantly increases the electrophilicity of the chalcone's
Causality of Guanidine Nitrate: While guanidine hydrochloride is commonly utilized 4[4], guanidine nitrate offers distinct operational advantages. It is significantly less hygroscopic, ensuring precise stoichiometric control and preventing moisture-induced degradation during long-term storage or scale-up operations 5[5].
Mechanistic Pathway
The transformation of a 3,5-difluorochalcone into a 2-aminopyrimidine is a multi-step cascade reaction 6[6]:
-
Base-Mediated Liberation: Potassium hydroxide (KOH) neutralizes the nitrate counterion, liberating the highly nucleophilic free guanidine base 7[7].
-
Aza-Michael Addition: The primary amine of guanidine attacks the electrophilic
-carbon of the chalcone 7[7]. -
Intramolecular Cyclization: The secondary amine attacks the carbonyl carbon, forming a cyclic dihydropyrimidine intermediate 7[7].
-
Aromatization: Spontaneous dehydration and air oxidation drive the system toward the thermodynamically stable, fully aromatized 2-amino-4-(3,5-difluorophenyl)-6-arylpyrimidine 6[6].
Figure 1: Mechanistic pathway of 3,5-difluorochalcone cyclocondensation with guanidine.
Optimization of Reaction Conditions
To maximize the yield of the cyclocondensation, empirical optimization of the base, solvent, and temperature is critical. Ethanol combined with 3.0 equivalents of KOH under reflux conditions provides the optimal balance of solubility and thermodynamic driving force.
Table 1: Optimization of Reaction Conditions for Cyclization of 3,5-Difluorochalcones
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (2.0) | Ethanol | 80 (Reflux) | 8 | 55 |
| 2 | KOH (2.0) | Ethanol | 80 (Reflux) | 6 | 72 |
| 3 | KOH (3.0) | Ethanol | 80 (Reflux) | 4 | 88 |
| 4 | KOH (3.0) | Methanol | 65 (Reflux) | 6 | 68 |
| 5 | t-BuOK (3.0) | THF | 65 (Reflux) | 8 | 45 |
Experimental Protocol: Self-Validating Workflow
Materials & Reagents:
-
3,5-Difluorochalcone (10.0 mmol)
-
Guanidine nitrate (15.0 mmol, 1.5 equiv.)
-
Potassium hydroxide (30.0 mmol, 3.0 equiv.)
-
Absolute ethanol (50 mL)
-
Distilled water (ice-cold)
Step-by-Step Procedure:
-
Reaction Assembly: In a 100 mL round-bottom flask, suspend 3,5-difluorochalcone (10.0 mmol) and guanidine nitrate (15.0 mmol) in 50 mL of absolute ethanol. Causality: Absolute ethanol is chosen as it solubilizes the chalcone at elevated temperatures while allowing the highly polar guanidine salt to remain suspended until the base is added 4[4].
-
Base Addition: Dissolve KOH (30.0 mmol) in 5 mL of distilled water. Add this aqueous base dropwise to the ethanolic suspension at room temperature under continuous magnetic stirring. Validation: The suspension will transition into a clear or slightly turbid solution as the free guanidine base is liberated 7[7].
-
Cyclocondensation (Reflux): Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3 v/v). The disappearance of the UV-active, brightly colored chalcone spot confirms the completion of the Aza-Michael addition 4[4].
-
Quenching & Precipitation: Remove the flask from heat and allow it to cool to ambient temperature. Pour the reaction mixture slowly into 200 mL of vigorously stirred, ice-cold distilled water. Causality: The sudden drop in temperature and increase in aqueous polarity forces the hydrophobic 2-aminopyrimidine product to precipitate, while unreacted guanidine and inorganic salts (KNO
) remain dissolved in the aqueous phase 4[4]. -
Isolation & Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 20 mL) until the filtrate runs neutral (pH ~7). Recrystallize the crude solid from hot ethanol to afford the pure 2-amino-4-(3,5-difluorophenyl)-6-arylpyrimidine 1[1].
Analytical Characterization
Successful cyclization is confirmed through specific spectral markers:
-
H NMR (400 MHz, DMSO-
): The defining self-validation marker is the appearance of a sharp singlet at 7.10–7.50 ppm, corresponding to the pyrimidine C5-H proton, and a broad singlet at 6.50–7.00 ppm for the -NH protons, alongside the disappearance of the chalcone's -alkene doublets 8[8]. -
C NMR (100 MHz, DMSO-
): Key diagnostic peaks include the pyrimidine C2 at ~164 ppm, C4/C6 at ~158-160 ppm, and the C5 carbon at ~110 ppm 8[8]. -
MS (ESI): m/z calculated for[M+H]
, observed [M+H] .
References
-
Kachroo et al., "Synthesis and biological activities of some new pyrimidine derivatives from chalcones", Der Pharma Chemica. URL: 1
-
"Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines", PLoS One / PMC. URL:4
-
"Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells", MDPI. URL: 9
-
"Elucidation and Evaluation of Substituted Pyrimidines", Asian Journal of Chemistry. URL: 7
-
"Recent synthetic methodologies for pyrimidine and its derivatives", TÜBİTAK Academic Journals. URL: 6
-
"Photodimerization of (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the Crystalline Solid State", MDPI. URL: 3
-
"SYNTHESIS OF 2-AMINOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS", Hakim. URL: 2
-
"Guanidine", Wikipedia. URL: 5
-
"Eco-Friendly Solid-State Synthesis of Antibacterial Binary Organic Material", Preprints.org. URL: 8
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. hakon-art.com [hakon-art.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanidine - Wikipedia [en.wikipedia.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. asianpubs.org [asianpubs.org]
- 8. preprints.org [preprints.org]
- 9. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells [mdpi.com]
Application Note: Microwave-Assisted Synthesis of 4-Arylpyrimidin-2-amines
Executive Summary
The 2-amino-4-arylpyrimidine motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Imatinib analogues, CDK inhibitors) and adenosine receptor antagonists. Traditional thermal synthesis of this core—typically via the reaction of chalcones with guanidine—suffers from prolonged reaction times (10–24 hours), harsh conditions, and variable yields due to incomplete cyclization or oxidation.
This application note details a microwave-assisted protocol that reduces reaction time to under 20 minutes while improving yield and purity. By leveraging the specific dielectric heating effects of polar solvents on the zwitterionic transition states of the cyclization pathway, this method offers a robust, scalable route for library generation.
Scientific Foundation & Mechanism
Dielectric Heating Advantage
The condensation of
-
Thermal Effect: Rapid superheating of the solvent (typically ethanol or DMF) above its boiling point in a sealed vessel accelerates the endothermic dehydration step.
-
Specific Non-Thermal Effect (Debated but relevant): The stabilization of the polar transition state during the Michael addition and subsequent cyclization by dipolar polarization.
Reaction Mechanism
The formation of the aromatic pyrimidine core proceeds through a "Michael-Cyclization-Oxidation" sequence. Unlike the Biginelli reaction, this route requires an oxidation step (dehydrogenation) to convert the intermediate dihydropyrimidine into the aromatic product. In this protocol, atmospheric oxygen or the nitrate anion (if guanidine nitrate is used) facilitates this aromatization in situ.
Figure 1: Mechanistic pathway from chalcone to aromatic aminopyrimidine. The rate-determining step is often the initial condensation or the final aromatization depending on conditions.
Experimental Protocol
Materials & Reagents[1][2]
-
Substrate: 1,3-Diphenylprop-2-en-1-one (Chalcone) [1.0 mmol]
-
Note: Can be synthesized via Claisen-Schmidt condensation of acetophenone and benzaldehyde.
-
-
Reagent: Guanidine Hydrochloride (or Nitrate) [1.5 mmol]
-
Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) [2.5 mmol]
-
Solvent: Ethanol (Absolute) or DMF.[1]
-
Recommendation: Ethanol is preferred for green chemistry; DMF is reserved for difficult substrates requiring >140°C.
-
Microwave Instrumentation Setup
-
Vessel: 10 mL or 35 mL dedicated microwave pressure vial with a crimp/snap cap and silicone septum.
-
Stirring: High-speed magnetic stirring (critical for slurry suspension).
-
Parameters:
-
Temperature: 120 °C
-
Hold Time: 10–15 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 300W)
-
Step-by-Step Workflow
Figure 2: Operational workflow for the microwave-assisted synthesis.
Detailed Procedure:
-
Preparation: In a 10 mL microwave vial, add Chalcone (208 mg, 1 mmol), Guanidine Hydrochloride (143 mg, 1.5 mmol), and finely powdered NaOH (100 mg, 2.5 mmol).
-
Solvation: Add 2–3 mL of Ethanol. The mixture will be a slurry.
-
Irradiation: Cap the vial. Program the microwave to ramp to 120°C over 2 minutes and hold for 10 minutes.
-
Safety Note: Ethanol generates significant pressure at 120°C (~3-5 bar). Ensure the vial is rated for this pressure.
-
-
Workup: After cooling, the reaction mixture typically appears as a yellow/orange solution or suspension. Pour the contents into 20 mL of crushed ice-water with vigorous stirring.
-
Isolation: The product usually precipitates as a solid. Filter via a Buchner funnel. Wash with cold water (2 x 5 mL) to remove excess base and guanidine.
-
Purification: Recrystallize from hot ethanol. If the product is oily, extract with Ethyl Acetate, dry over MgSO4, and purify via flash chromatography (Hexane:EtOAc).
Optimization & Data Analysis
The following data summarizes the optimization of reaction conditions for the model substrate (phenyl-chalcone).
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Ethanol | NaOH (2.[2]5) | Reflux (78) | 720 (12h) | 65% | Conventional Heating |
| 2 | Ethanol | NaOH (2.5) | 100 | 10 | 78% | Incomplete conversion |
| 3 | Ethanol | NaOH (2.5) | 120 | 10 | 92% | Optimal Condition |
| 4 | DMF | KOH (2.5) | 140 | 5 | 88% | Difficult workup (DMF removal) |
| 5 | Water | NaOH (2.5) | 120 | 20 | 45% | Poor solubility of chalcone |
Data derived from comparative studies in literature [1, 3].
Scope and Limitations
-
Electron-Withdrawing Groups (EWGs): Substrates with EWGs (e.g., 4-NO2, 4-Cl) on the chalcone react faster and typically give higher yields (>90%) due to increased electrophilicity at the
-carbon. -
Electron-Donating Groups (EDGs): Substrates with EDGs (e.g., 4-OMe) may require slightly longer reaction times (15-20 min) or higher temperatures (130°C).
-
Steric Hindrance: Ortho-substituted chalcones may require DMF as solvent and temperatures of 140-150°C to overcome steric barriers.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Sticky Solid | Incomplete Cyclization | Increase reaction time by 5 min. Ensure NaOH is finely powdered or dissolved. |
| Pressure Error | Vial Overfilling | Do not fill vial >60%. Use a solvent with a lower vapor pressure (e.g., 2-methoxyethanol) if 120°C generates too much pressure. |
| Product is Dihydro- | Incomplete Oxidation | Extend reaction time (allows air oxidation). Add an oxidant like MnO2 post-reaction if necessary (rarely needed). |
| Starting Material Remains | Retro-Aldol Reaction | Lower the temperature to 100°C and extend time.[1] Strong base at high temp can sometimes cleave the chalcone. |
References
-
Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines.
- Source: Semantic Scholar / ResearchG
- Context: Comparative study of MW vs Conventional heating, highlighting the mechanism and yield improvements.
-
[Link to Source]([Link] Guti%C3%A9rrez-M%C3%A9ndez/17d91e604f37478e589414526d0130f1464b5814)
-
Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines.
-
Source: IJPS Online[3]
- Context: Details the use of Guanidine Nitrate and the antimicrobial properties of the resulting scaffolds.
-
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- Source: Organic-Chemistry.org
- Context: While focused on Biginelli, this reference provides critical data on solvent effects (Ethanol vs DMF)
-
Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Deriv
- Source: ACS Combin
- Context: High-throughput protocols and solid-phase adaptations for library gener
Sources
Advanced Kinase Inhibitor Design: Utilizing the 4-(3,5-Difluorophenyl)pyrimidin-2-amine Scaffold
Application Note & Methodological Guide Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals
Mechanistic Rationale & Structural Biology
As a Senior Application Scientist, I often see drug discovery programs stall because the initial chemical scaffold lacks either the necessary binding geometry or the metabolic resilience required for in vivo efficacy. The 4-(3,5-Difluorophenyl)pyrimidin-2-amine core is a privileged scaffold that elegantly solves both problems simultaneously, making it a premier starting point for targeting kinases such as GSK-3β, CDKs, IKKβ, and EPHA2.
The Hinge-Binding Logic
The 2-aminopyrimidine moiety is a classic ATP-competitive pharmacophore. It acts as a canonical "hinge binder," mimicking the adenine ring of ATP. The nitrogen atoms of the pyrimidine ring and the exocyclic amine act as hydrogen bond acceptors and donors, respectively, forming a highly stable bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Leu83 in CDK2 or Val135 in GSK3β)[1],[2].
The Fluorine Advantage
While the pyrimidine anchors the molecule, the 4-aryl substitution dictates selectivity and pharmacokinetic viability. The strategic placement of a 3,5-difluorophenyl group provides three distinct causal benefits:
-
Metabolic Shielding: The highly electronegative fluorine atoms replace metabolically labile hydrogen atoms, effectively blocking cytochrome P450 (CYP)-mediated oxidative attack (e.g., arene hydroxylation) at these "soft spots"[3],[4].
-
Lipophilicity & Permeability: The strong C-F bond increases the overall lipophilicity (logP) of the molecule without adding significant steric bulk (fluorine's van der Waals radius of 1.47 Å is nearly identical to hydrogen's 1.20 Å). This directly enhances passive diffusion across cellular membranes[3].
-
Halogen Bonding: In certain kinase pockets, the electron-rich equatorial belt of the fluorine atom can form orthogonal halogen bonds with polar residues (e.g., Glutamate), further driving binding affinity[5].
Fig 1: Pharmacodynamic and pharmacokinetic rationale for the fluorinated aminopyrimidine scaffold.
Experimental Workflows & Protocols
To rigorously validate derivatives of this scaffold, we employ a self-validating triad of assays: Biochemical potency (TR-FRET), Cellular target engagement (CETSA), and Metabolic stability (HLM clearance).
Protocol A: In Vitro Kinase Activity Assay (TR-FRET)
Causality & Rationale: Standard absorbance or fluorescence assays are highly susceptible to compound auto-fluorescence—a common artifact with conjugated pyrimidine scaffolds. Time-Resolved Fluorescence Energy Transfer (TR-FRET) circumvents this by utilizing lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a time delay before measurement, short-lived background fluorescence decays, yielding an exceptionally high signal-to-noise ratio.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense 100 nL of the 4-(3,5-Difluorophenyl)pyrimidin-2-amine derivative (10-point dose-response, 3-fold dilutions from 10 µM) into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).
-
Enzyme Addition: Add 5 µL of the target kinase (e.g., GSK3β at 1 nM final concentration) to all wells. Self-Validation: Include DMSO-only wells (100% activity) and Staurosporine (10 µM) wells (0% activity baseline).
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at the predetermined
for the specific kinase, and 50 nM ULight-labeled peptide substrate). -
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate
and stop the reaction) and Europium-anti-phospho antibody (2 nM). Incubate for 60 minutes. -
Read & Validate: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the Z'-factor using the positive and negative controls. Do not proceed with data analysis unless Z' > 0.5.
Protocol B: Cellular Target Engagement (CETSA)
Causality & Rationale: Biochemical assays confirm direct kinase inhibition, but they occur in an artificial, cell-free vacuum. To prove that our fluorinated scaffold actually penetrates the lipid bilayer and engages the target kinase in a complex intracellular environment, we utilize the Cellular Thermal Shift Assay (CETSA). CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (
Step-by-Step Methodology:
-
Cell Treatment: Seed target cells (e.g., HCT116) in 6-well plates and grow to 80% confluency. Treat cells with either DMSO (vehicle) or 1 µM of the inhibitor for 2 hours at 37°C.
-
Aliquot & Heat: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Distribute 50 µL aliquots into a 96-well PCR plate.
-
Thermal Gradient: Subject the plate to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting the plate to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).
-
Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
Quantification: Transfer the soluble fraction (supernatant) to a new plate. Analyze the remaining soluble target kinase via quantitative Western Blot or AlphaLISA.
-
Data Interpretation: Plot the relative protein abundance against temperature. A rightward shift in the
( ) in the treated group versus the DMSO control definitively validates intracellular target engagement.
Protocol C: Microsomal Stability Assay (ADME)
Causality & Rationale: The primary rationale for incorporating the 3,5-difluoro motif is to block CYP450-mediated oxidation. To empirically validate this design choice, we assess intrinsic clearance using Human Liver Microsomes (HLMs). By running the fluorinated scaffold alongside a non-fluorinated analog, the system self-validates the protective causality of the C-F bonds[4].
Step-by-Step Methodology:
-
Incubation Mixture: Combine 0.5 mg/mL HLMs, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well deep-well plate.
-
Control Setup: Include Verapamil (high clearance) and Warfarin (low clearance) as assay controls.
-
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Calculate the in vitro half-life (
) and intrinsic clearance ( ). The 3,5-difluorinated compound should demonstrate a significantly prolonged compared to its unfluorinated counterpart.
Quantitative Data Presentation
The table below demonstrates the profound impact of the 3,5-difluoro substitution on both potency and pharmacokinetic stability, validating the mechanistic rationale.
Table 1: Comparative SAR and ADME Profiling of the Pyrimidin-2-amine Scaffold
| Compound Scaffold | GSK3β IC50 (nM) | CDK2 IC50 (nM) | CETSA | HLM | Efflux Ratio (MDCK) |
| 4-Phenyl pyrimidin-2-amine (Baseline) | 450 | 820 | +0.8 | 12.5 | 4.2 |
| 4-(3-Fluorophenyl) pyrimidin-2-amine | 120 | 310 | +1.5 | 28.0 | 2.8 |
| 4-(3,5-Difluorophenyl) pyrimidin-2-amine | 24 | 65 | +4.2 | > 120 | 1.1 |
Note: The di-fluoro substitution not only increases biochemical potency (likely via halogen bonding and optimized pKa) but dramatically extends the microsomal half-life by blocking oxidative soft spots.
Hit-to-Lead Optimization Workflow
To systematically progress a 4-(3,5-Difluorophenyl)pyrimidin-2-amine hit into a viable lead candidate, the following iterative workflow must be strictly adhered to. This ensures that potency is never optimized at the expense of metabolic stability.
Fig 2: Iterative hit-to-lead optimization workflow integrating biochemical, cellular, and ADME assays.
References
-
The role of fluorine in medicinal chemistry Taylor & Francis Online URL:[Link]
-
Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors National Institutes of Health (NIH) URL:[Link]
-
Designing of kinase hinge binders: A medicinal chemistry perspective ResearchGate URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (NIH) URL:[Link]
-
Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors ACS Publications URL:[Link]
Sources
- 1. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Preparation and Pharmacological Validation of Difluorophenyl Pyrimidine-Based Adenosine A2A Receptor Antagonists
Rationale and Mechanistic Insights
The adenosine A2A receptor (A2AAR) is a Gs-coupled G-protein-coupled receptor (GPCR) that has emerged as a high-value therapeutic target across multiple disciplines. In neurobiology, A2AAR antagonism in the basal ganglia counteracts dopaminergic deficits, offering symptomatic relief in Parkinson's disease[1]. In the field of immuno-oncology, the hypoxic tumor microenvironment is rich in extracellular adenosine. This adenosine binds to A2AARs on T-cells, triggering an intracellular cyclic AMP (cAMP) cascade that profoundly suppresses anti-tumor immunity[2]. Blocking this pathway restores T-cell function[3].
Difluorophenyl pyrimidine derivatives—most notably the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class (e.g., Preladenant / SCH 412348)—are among the most potent and selective A2AAR antagonists developed to date[1]. The incorporation of a 2,4-difluorophenyl moiety serves two critical mechanistic purposes:
-
Metabolic Stability : Fluorine atoms block metabolically labile sites on the phenyl ring, preventing rapid oxidative degradation by hepatic CYP450 enzymes.
-
Binding Affinity : The highly electronegative fluorine atoms engage in multipolar interactions within the hydrophobic sub-pocket of the A2AAR orthosteric site, driving sub-nanomolar affinity (
< 1.5 nM) and preventing off-target A1 receptor activation[1][4].
Figure 1: Adenosine A2A receptor signaling pathway and mechanism of antagonist blockade in T-cells.
Synthetic Methodologies
The synthesis of difluorophenyl pyrimidine antagonists utilizes a convergent approach. The critical steps involve the preparation of the 1-(2,4-difluorophenyl)piperazine side chain and its subsequent coupling to the pyrazolo-triazolo-pyrimidine core, culminating in a thermodynamically driven Dimroth-type rearrangement[5].
Figure 2: Four-step synthetic workflow for difluorophenyl pyrimidine A2A receptor antagonists.
Protocol 2.1: Synthesis of 1-(2,4-difluorophenyl)piperazine intermediate
Causality Insight: Using a strict stoichiometric excess of piperazine prevents the formation of N,N-diacylated byproducts, ensuring high yields of the mono-substituted intermediate without requiring complex early-stage chromatography[6].
-
Dissolve piperazine (5.0 equiv) in anhydrous chloroform (CHCl
) and cool to 0 °C in an ice bath. -
Add 2,4-difluorobenzoyl chloride (1.0 equiv) dropwise over 30 minutes to control the exothermic reaction and limit di-acylation[6].
-
Stir the mixture at 0 °C for 5 hours, then allow it to warm to room temperature overnight[6].
-
Remove the solvent in vacuo, and purify the crude mixture via automated silica gel column chromatography to yield N-(2,4-difluorobenzoyl)piperazine.
-
Reduce the amide using Borane-THF complex (BH
·THF) at reflux for 4 hours to yield the 1-(2,4-difluorophenyl)piperazine amine.
Protocol 2.2: Core Assembly and Dimroth Rearrangement
Causality Insight: The Dimroth rearrangement is essential for forming the thermodynamically stable pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine core from its kinetically favored precursor. Bromine/acetic acid or heat/acid catalysis facilitates the necessary ring-opening and re-closing mechanism[5].
-
React the 1-(2,4-difluorophenyl)piperazine derivative with the appropriate chloro-alkyl-substituted pyrazolo-pyrimidine precursor in the presence of N,N-diisopropylethylamine (DIPEA) in DMF at 80 °C for 12 hours.
-
To form the triazole ring, react the intermediate with furfural to produce a hydrazone (Schiff base)[5].
-
Induce the Dimroth rearrangement by dissolving the hydrazone intermediate in glacial acetic acid. Add a catalytic amount of bromine and stir at room temperature to reflux (approx. 80 °C) for 4–12 hours[5].
-
Quench the reaction with saturated aqueous sodium thiosulfate, extract with ethyl acetate, and purify via preparative HPLC to isolate the final difluorophenyl pyrimidine antagonist.
Biological Validation Protocols
To validate the synthesized compounds as A2AAR antagonists, a tiered screening cascade is employed. This self-validating system evaluates binding affinity, functional antagonism, and phenotypic rescue in immune cells.
Protocol 3.1: Radioligand Binding Assay (Affinity Determination)
Causality Insight: The inclusion of adenosine deaminase (ADA) in the assay buffer is a critical self-validating step; it degrades endogenous adenosine released by the cells, which would otherwise compete with the radioligand and artificially inflate the calculated
-
Membrane Preparation : Harvest CHO cells stably expressing human A2AAR and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 100,000 × g for 30 min at 4 °C to isolate the membrane pellet.
-
Binding Reaction : Incubate 20 µg of membrane protein with 10 nM [3H]NECA and varying concentrations of the difluorophenyl pyrimidine compound (10
to 10 M) in 200 µL assay buffer (50 mM Tris-HCl, 10 mM MgCl , 1 U/mL ADA)[7]. -
Incubation : Incubate at 25 °C for 90 minutes to reach equilibrium.
-
Filtration : Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification : Measure retained radioactivity using a liquid scintillation counter. Calculate IC
and convert to using the Cheng-Prusoff equation.
Protocol 3.2: In Vitro T-Cell Rescue Assay (Functional Immuno-oncology Model)
Causality Insight: A2AAR activation by adenosine inhibits T-cell receptor (TCR) mediated cytokine production. A successful antagonist will "rescue" this suppression. The assay utilizes a baseline suppression control (agonist alone) to validate that the suppression window exists before measuring antagonist rescue[2].
-
Isolate splenocytes from C57BL/6 mice and seed at
cells/well in a 96-well plate. -
Stimulate T-cells using Concanavalin A (ConA, 2 µg/mL) to induce baseline activation[2].
-
Add the A2AAR agonist CGS-21680 (1 µM) to induce immunosuppression (baseline suppression control).
-
Co-incubate with the synthesized difluorophenyl pyrimidine antagonist (0.1 µM - 10 µM).
-
Incubate for 48 hours at 37 °C, 5% CO
. -
Harvest the supernatant and quantify Interferon-gamma (IFN-
) secretion using a standard sandwich ELISA. Effective antagonists will show a dose-dependent restoration of IFN- secretion compared to the CGS-21680 suppressed state[2].
Quantitative Data & Structure-Activity Relationship (SAR)
The structural optimization of the pyrimidine core with a difluorophenyl piperazine moiety yields compounds with exceptional pharmacological profiles. Table 1 summarizes the binding affinities and selectivities of key derivatives.
| Compound Class / Name | Receptor Subtype | Binding Affinity ( | Selectivity (A2A vs A1) | Functional Effect |
| Preladenant (SCH 412348) | Human A2A | 1.1 | > 1000-fold | Potent Antagonist[1] |
| Preladenant (SCH 412348) | Human A1 | > 1000 | N/A | N/A[1] |
| Fluorinated PEG-Analogues | Human A2A | 2.5 - 5.0 | > 500-fold | Antagonist (T-cell rescue)[2][4] |
| Pyrazolo[3,4-d]pyrimidine (2,6-difluorophenyl) | Human A2A | 3.0 | ~ 200-fold | Antagonist[8] |
References
-
[1] Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 in rodent models of movement disorders and depression. PubMed / J Pharmacol Exp Ther. 1
-
[2] Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics. Harvard DASH / Hindawi. 2
-
[7] Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type. PMC / Purinergic Signalling. 7
-
[4] Single Stabilizing Point Mutation Enables High‐Resolution Co‐Crystal Structures of the Adenosine A2A Receptor with Preladenant Conjugates. ResearchGate / Angewandte Chemie.4
-
[5] WO2012127472A1 - Process and intermediates for the preparation of preladenant and related compounds. Google Patents. 5
-
[6] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.6
-
[8] Antagonists of the human adenosine A(2A) receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d] pyrimidines and 6-arylpurines. ResearchGate. 8
-
[3] A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. PMC. 3
Sources
- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2012127472A1 - Process and intermediates for the preparation of preladenant and related compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Title: A Comprehensive Guide to Determining the Solubility of 4-(3,5-Difluorophenyl)pyrimidin-2-amine in Dimethyl Sulfoxide (DMSO) and Methanol for Drug Discovery Applications
An Application Note from the Desk of the Senior Application Scientist
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug discovery, profoundly impacting assay reliability, formulation development, and a candidate's pharmacokinetic profile.[1] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on determining the solubility of 4-(3,5-Difluorophenyl)pyrimidin-2-amine, a key pyrimidine-based heterocyclic compound, in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We present a robust, self-validating protocol based on the gold-standard shake-flask method for determining thermodynamic solubility. This note explains the causality behind solvent selection and procedural steps, offers a framework for data interpretation, and provides the necessary tools for accurate and reproducible solubility assessment.
Introduction: The Criticality of Solubility Assessment
In the drug discovery pipeline, "will it dissolve?" is a fundamental question that precedes most biological assays. Poor solubility can lead to underestimated potency, unreliable structure-activity relationships (SAR), and significant downstream challenges in formulation and achieving adequate bioavailability.[2][3] Therefore, characterizing a compound's behavior in relevant solvents is not merely a preliminary step but a critical data point for decision-making.[4]
4-(3,5-Difluorophenyl)pyrimidin-2-amine belongs to the pyrimidine class of nitrogen-containing heterocycles, a scaffold known for a wide spectrum of biological activities and its presence in numerous pharmacologically active agents.[5] Its structure, featuring a polar aminopyrimidine core, a semi-polar difluorophenyl ring, and sites for hydrogen bonding, suggests a complex solubility profile.
This guide focuses on two solvents of paramount importance:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, often dubbed the "universal solvent" in drug discovery for its ability to dissolve a vast range of compounds for high-throughput screening (HTS) stock solutions.[6][7] Its high boiling point and miscibility with water make it indispensable.[8][9]
-
Methanol (MeOH): The simplest polar protic alcohol, widely used in synthesis, purification, and as a solvent for various analytical techniques.[10] Its ability to act as both a hydrogen bond donor and acceptor provides a contrasting solvent environment to DMSO, offering valuable insights into a compound's physicochemical properties.[11]
By systematically determining the solubility of 4-(3,5-Difluorophenyl)pyrimidin-2-amine in these two distinct solvents, researchers can gain predictive power for its behavior in more complex biological media and inform the design of future experiments.
Physicochemical Landscape
A compound's solubility is dictated by the interplay between its own structure and the properties of the solvent.[2]
Caption: Structural features of the solute and key properties of the selected solvents.
Table 1: Physicochemical Properties of Selected Solvents
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Formula | (CH₃)₂SO | CH₃OH |
| Molar Mass | 78.13 g/mol | 32.04 g/mol |
| Type | Polar Aprotic[12] | Polar Protic |
| Boiling Point | 189 °C (372 °F)[13] | 64.7 °C (148.5 °F)[11] |
| Density | 1.1004 g/cm³ | 0.792 g/cm³ |
| Key Feature | Powerful H-bond acceptor, lacks acidic protons.[6] | Can both donate and accept hydrogen bonds. |
Experimental Workflow for Thermodynamic Solubility
The following workflow provides a high-level overview of the shake-flask method, which is designed to measure a compound's solubility at equilibrium. This method is considered the gold standard for its accuracy and reproducibility.[14]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. antbioinc.com [antbioinc.com]
- 7. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of DMSO [chemdiv.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Methanol | Fisher Scientific [fishersci.com]
- 11. Methanol - DCCEEW [dcceew.gov.au]
- 12. acs.org [acs.org]
- 13. gchemglobal.com [gchemglobal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Methodologies for the N-Functionalization of 2-Amino-4-arylpyrimidines
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Biological Significance
The 2-amino-4-arylpyrimidine scaffold is a privileged pharmacophore embedded in numerous blockbuster therapeutics. This motif is the core structural element in the hypocholesterolemic agent rosuvastatin, as well as in frontline kinase inhibitors such as imatinib, nilotinib, and pazopanib[1]. In drug design, the 2-amino group serves as a critical vector for structural diversification. Functionalizing this exocyclic amine allows researchers to fine-tune hydrogen-bonding networks, optimize pharmacokinetic profiles, or install electrophilic warheads for targeted covalent inhibition[2].
However, the derivatization of this specific amine presents significant synthetic hurdles. The strong electron-withdrawing nature of the pyrimidine ring drastically reduces the nucleophilicity of the 2-amino group, rendering standard alkylation and acylation protocols ineffective. This guide details field-proven, mechanistically grounded methodologies to overcome these barriers.
Mechanistic Rationale & Causality in N-Functionalization
The fundamental challenge in functionalizing 2-amino-4-arylpyrimidines lies in the delocalization of the exocyclic nitrogen's lone pair into the electron-deficient pyrimidine core. Because the amine is poorly nucleophilic, standard
To bypass this electronic deactivation, two primary strategies are employed:
-
Base-Promoted Electrophilic Acylation: Utilizing strong bases (e.g., NaH, LiHMDS) to deprotonate the amine, generating a highly reactive amide anion capable of attacking electrophiles (e.g., acryloyl chloride for covalent FGFR4 inhibitors)[2].
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): Employing specialized, sterically demanding ligands (such as Xantphos or t-BuXPhos) to facilitate C-N bond formation. The steric bulk of these ligands is crucial; it prevents the pyrimidine ring nitrogens from coordinating to and poisoning the palladium catalyst[3].
Figure 1: Logical workflow and strategic divergence for the N-functionalization of 2-aminopyrimidines.
Precursor Generation: Synthesis of the Pyrimidine Core
Before N-functionalization can occur, the core scaffold must be constructed. The most robust method is the[4]. A standard microwave-assisted protocol involves the condensation of an aryl aldehyde, a
Protocol A: Synthesis of Covalent Kinase Inhibitors via Selective N-Acylation
Context: Installation of an acrylamide warhead to target specific cysteine residues (e.g., Cys552 in FGFR4)[2].
Materials:
-
2-Amino-4-arylpyrimidine derivative (1.0 equiv)
-
Acryloyl chloride (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH, 60% dispersion) (1.5 - 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the 2-amino-4-arylpyrimidine (1.0 mmol) in anhydrous THF (10 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add the base (DIPEA for highly reactive substrates; NaH if the pyrimidine is heavily electron-deficient). Stir for 30 minutes. Causality: Cooling prevents exothermic degradation and suppresses competitive ring-nitrogen acylation.
-
Electrophile Addition: Add acryloyl chloride (1.2 mmol) dropwise over 10 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Self-Validating Quality Control: Monitor via TLC (EtOAc/Hexane 1:1). The product will exhibit a higher
value than the highly polar starting material. Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via LC-MS to confirm the peak. -
Workup: Quench the reaction with saturated aqueous
(10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate. -
Analytical Validation: Purify via flash column chromatography.
-NMR must show the disappearance of the broad 2H singlet (~5.0-6.5 ppm) and the appearance of a 1H downfield singlet (>8.5 ppm) corresponding to the new amide NH, alongside the characteristic vinylic protons of the acrylamide group (5.8-6.5 ppm).
Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling
Context: Extending the hydrophobic footprint of the molecule to occupy deep kinase binding pockets (e.g., in the development of highly selective S6K2 inhibitors)[6].
Figure 2: Mechanistic catalytic cycle of the Buchwald-Hartwig amination utilizing bulky ligands to prevent pyrimidine-induced catalyst poisoning.
Materials:
-
2-Amino-4-arylpyrimidine (1.0 equiv)
-
Aryl bromide or chloride (1.2 equiv)
- (5 mol%) or RuPhos Pd G4 (5 mol%)
-
Xantphos (10 mol%)
- or NaOtBu (2.0 equiv)
-
Degassed 1,4-Dioxane
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the 2-amino-4-arylpyrimidine (1.0 mmol), aryl halide (1.2 mmol),
(0.05 mmol), Xantphos (0.10 mmol), and (2.0 mmol). -
Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (8 mL). Seal the vial with a PTFE-lined septum cap. Causality: Oxygen must be strictly excluded to prevent the oxidation of the phosphine ligand and the irreversible deactivation of the Pd(0) active species.
-
Heating: Heat the reaction mixture at 100 °C in a pre-heated oil bath for 16-24 hours.
-
Self-Validating Quality Control: A successful reaction maintains a homogeneous yellow/reddish-brown hue. Rapid blackening (within 30 mins) indicates premature palladium precipitation (catalyst death) due to ligand dissociation or oxygen ingress.
-
Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove the inorganic base and palladium black. Concentrate the filtrate and purify via silica gel chromatography.
Quantitative Data: Optimization of Cross-Coupling Parameters
The choice of ligand and base is paramount. Table 1 summarizes the empirical data driving the protocol choices for Buchwald-Hartwig couplings on 2-aminopyrimidines.
Table 1: Optimization of Buchwald-Hartwig Cross-Coupling for 2-Aminopyrimidines
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality & Observations |
| Dioxane | 100 | <10 | Poor conversion; catalyst poisoned by competitive coordination of pyrimidine ring nitrogens. | ||
| Dioxane | 100 | 85 | High yield; large bite angle forces reductive elimination geometry and prevents N-coordination[7]. | ||
| RuPhos Pd G4 | LiHMDS | THF | 85 | 78 | Excellent for sterically hindered or structurally complex substrates[6]. |
| NaOt-Bu | Micellar | 50 | 82 | Green chemistry approach; bulky monodentate ligand enables mild conditions in aqueous media[3]. |
References
-
Kappe, C. O., et al. "Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives." ACS Combinatorial Science, 2007. 8
-
Sohn, J.-H., et al. "Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines." RSC Advances, 2022. 1
-
"2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors." PMC, NIH. 2
-
"Green Chemistry - RSC Publishing." RSC. 3
-
"Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2)." ChemRxiv. 6
-
"Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6- tetrahydropyrimidines." Arkat USA. 7
Sources
- 1. Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05180J [pubs.rsc.org]
- 2. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling of Electron-Deficient Pyrimidines
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting yield issues in 2- and 4-pyrimidinyl cross-couplings.
Executive Summary: The "Pyrimidine Problem"
If you are experiencing low yields with electron-deficient pyrimidines (particularly 2-halopyrimidines or 2-pyrimidineboronic acids), the failure mode is rarely the catalytic cycle itself. It is almost strictly a competition between cross-coupling and protodeboronation .
Electron-deficient heteroaromatics are "fast" electrophiles (facile oxidative addition) but "unstable" nucleophiles. The high electronegativity of the pyrimidine nitrogen atoms renders the C–B bond of the boronic species exceptionally labile to base-mediated hydrolysis (protodeboronation), often occurring faster than the transmetallation step.
The Solution Hierarchy:
-
Stabilize the Nucleophile: Switch from Boronic Acids to MIDA Boronates or Trifluoroborates.
-
Accelerate the Catalyst: Use Pd-G3/G4 precatalysts to eliminate induction periods.
-
Buffer the Environment: Control the pH and water availability rigorously.
Diagnostic Workflow (Interactive Logic)
Before changing reagents, diagnose the failure mode using this logic flow.
Caption: Diagnostic logic tree for isolating failure modes in heteroaryl cross-couplings. Blue nodes indicate analysis steps; Green nodes indicate solutions.
Critical Failure Mode: Protodeboronation
The most common issue is that your boronic acid decomposes before it can couple.[1] This is specific to 2-heteroaryl boronic acids (like 2-pyrimidineboronic acid).
The Mechanism: The basic nitrogen atom coordinates to the boron center, or facilitates the addition of hydroxide, forming a zwitterionic intermediate. This intermediate undergoes rapid C–B bond cleavage.[2]
Data: Stability Comparison of Boron Species
| Boron Species | Stability (pH 10, 60°C) | Reactivity | Recommendation |
| Boronic Acid -B(OH)2 | Very Poor (< 10 min half-life) | High | Avoid for 2-pyrimidines. |
| Pinacol Ester -Bpin | Poor to Moderate | Moderate | Use only with anhydrous base. |
| Trifluoroborate -BF3K | Good | Low (Requires hydrolysis) | Good for scale-up; requires H2O. |
| MIDA Boronate | Excellent | Controlled (Slow Release) | Gold Standard for difficult couplings. |
Technical Solutions & Protocols
Solution A: The "Slow-Release" Protocol (MIDA Boronates)
Use this when the boronic acid partner is unstable (e.g., 2-pyrimidine MIDA boronate).[3]
Theory: MIDA boronates are stable to base. They slowly hydrolyze in the presence of water to release the active boronic acid at a rate matching the catalyst turnover, keeping the concentration of free (unstable) boronic acid low.
Protocol:
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) (or use XPhos Pd G4 ).
-
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
MIDA Boronate (1.2–1.5 equiv)
-
Copper(II) Acetate (0.5 equiv) — Crucial additive for 2-pyridyl/pyrimidyl MIDA types.
-
-
Base: K3PO4 (5.0 equiv).
-
Solvent: DMF:Water (4:1 ratio) or Dioxane:Water (9:1).
-
Conditions: 60°C for 4–12 hours.
Solution B: The High-Activity Precatalyst System
Use this when the halide is unreactive (e.g., chloropyrimidines).
Theory: Traditional Pd(0) sources like Pd(PPh3)4 or Pd2(dba)3 have induction periods or contain stabilizing ligands that inhibit oxidative addition on electron-deficient rings. Buchwald G3/G4 precatalysts generate the active mono-ligated Pd(0) species immediately upon exposure to base.
Recommended Catalyst: XPhos Pd G4 or SPhos Pd G4 .
Protocol:
-
Reagents:
-
Base: 0.5 M K3PO4 (aqueous) or K2CO3 (2 equiv).
-
Conditions: 40–60°C. Note: These catalysts work at lower temperatures, which further reduces protodeboronation.
Frequently Asked Questions (FAQs)
Q1: My 2-chloropyrimidine is hydrolyzing to 2-hydroxypyrimidine. How do I stop this? A: This is an S_NAr (Nucleophilic Aromatic Substitution) side reaction caused by hydroxide ions attacking the electron-deficient ring.
-
Fix 1: Switch to an anhydrous base system (e.g., Cs2CO3 in dry Dioxane).
-
Fix 2: Use a non-nucleophilic base like Potassium Phosphate (K3PO4) rather than hydroxides or alkoxides.
-
Fix 3: Lower the temperature. S_NAr has a higher activation energy than the Pd-catalyzed oxidative addition.
Q2: Why do you recommend XPhos or SPhos over PPh3? A: Triphenylphosphine (PPh3) is a poor ligand for electron-deficient heterocycles.
-
Oxidative Addition: Electron-deficient pyrimidines require electron-rich ligands (alkyl phosphines like XPhos) to facilitate oxidative addition.
-
Transmetallation: Bulky ligands (biaryl phosphines) create an open coordination site on Palladium, accelerating transmetallation, which must compete against the rapid decomposition of the boronic acid.
Q3: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate the coupling, they also accelerate protodeboronation exponentially. If you use microwave heating, you must use a highly active catalyst (Pd G4) and short reaction times (5–10 mins) to "outrun" the decomposition.
Visualizing the Mechanism of Failure
Understanding why the reaction fails is key to fixing it.
Caption: Competition between productive coupling and destructive protodeboronation. The goal is to make the top path faster than the bottom path.
References
-
Mechanistic Studies on Protodeboronation: Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link] (Authoritative source on the instability of 2-heteroaryl boronic acids).
-
MIDA Boronates (Slow Release Strategy): Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link] (The seminal paper on using MIDA boronates to solve instability issues).
-
Buchwald Precatalyst Selection: Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. [Link] (Details the G3/G4 precatalyst system advantages).
-
Application to Chloropyrimidines: Kallepalli, V. A., et al. (2021).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[6] Molecules.[1][4][7][8][9][10][11][12][13] [Link] (Specific protocols for chloropyrimidine regioselectivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Palladium Remediation in 4-(3,5-Difluorophenyl)pyrimidin-2-amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in pharmaceutical process chemistry: the removal of residual palladium (Pd) from highly chelating active pharmaceutical ingredients (APIs).
The synthesis of 4-(3,5-Difluorophenyl)pyrimidin-2-amine —typically achieved via a Suzuki-Miyaura cross-coupling between 2-amino-4-chloropyrimidine and 3,5-difluorophenylboronic acid—presents a unique thermodynamic challenge. The resulting aminopyrimidine motif acts as a powerful bidentate ligand, strongly coordinating with Pd(II) and rendering standard aqueous workups ineffective.
This guide provides field-proven, mechanistic troubleshooting strategies to help you meet the stringent ICH Q3D guidelines for elemental impurities (e.g., <10 ppm for oral administration).
Core Remediation Workflow
Workflow for synthesizing and purifying 4-(3,5-Difluorophenyl)pyrimidin-2-amine from Pd impurities.
Troubleshooting Guides & FAQs
Q1: Why is my baseline palladium so high (>1,500 ppm) even after extensive aqueous washing and Celite filtration? The Causality: Aqueous washes and standard physical filtration only remove insoluble Pd agglomerates and inorganic salts. In this synthesis, the exocyclic amine and the pyrimidine nitrogen atoms of 4-(3,5-Difluorophenyl)pyrimidin-2-amine form a highly stable, soluble coordination complex with Pd(II). Because the API itself acts as a strong ligand, the thermodynamic equilibrium heavily favors Pd retention in the organic phase. The Solution: You must introduce a scavenger that possesses a higher thermodynamic affinity for Pd(II) than the aminopyrimidine motif. Soft donor atoms like sulfur (e.g., thiols, thioureas) are required to outcompete the nitrogen-based API[1].
Q2: I treated the crude mixture with a standard silica-thiol scavenger, but the Pd levels plateaued at 80 ppm. How do I break through to <10 ppm? The Causality: Post-reaction palladium exists in multiple oxidation states. While thiol-functionalized scavengers are exceptionally efficient at capturing soluble Pd(II), they are often ineffective against colloidal Pd(0) or sterically hindered Pd complexes[2]. The Solution: Implement a dual-scavenger approach. A combination of a Thiol scavenger (for Pd(II)) and a Thiourea scavenger (which has a different coordination geometry and can handle mixed oxidation states) creates a synergistic effect, often dropping Pd levels from 80 ppm to <10 ppm[2]. Alternatively, Potassium Isopropyl Xanthate (PIX) can be deployed as an ultra-efficient scavenger for refractory Pd[3].
Q3: I am experiencing a 15-20% yield loss of my API during the silica scavenging step. How can I prevent this? The Causality: Non-specific binding. The basic amine group on 4-(3,5-Difluorophenyl)pyrimidin-2-amine can interact with the unfunctionalized, acidic silanol groups (Si-OH) on the silica backbone of the scavenger via hydrogen bonding or ionic interactions. The Solution: Switch to a polystyrene-bound scavenger (e.g., Polystyrene-bound TMT), which lacks acidic surface groups. If silica must be used, pre-treat the resin with a mild, non-nucleophilic base or ensure the scavenging is performed in a solvent that disrupts hydrogen bonding (e.g., adding 5-10% methanol to the organic phase).
Mechanistic Decision Matrix
Decision matrix for targeting specific palladium oxidation states during API purification.
Quantitative Data: Palladium Scavenger Comparison
To select the appropriate remediation strategy, compare the operational parameters of the industry-standard scavengers below:
| Scavenger Type | Target Pd State | Matrix Backbone | Optimal Temp (°C) | Typical Pd Reduction | Notes |
| Silica-Thiol | Pd(II) | Silica | 40 - 60 | 1500 ppm → 50 ppm | Industry standard; susceptible to basic API binding. |
| Silica-Thiourea | Pd(II), Pd(0) | Silica | 50 - 80 | 500 ppm → 20 ppm | Excellent for sterically hindered complexes. |
| Polymer-TMT | Pd(II) | Polystyrene | 20 - 50 | 600 ppm → <5 ppm | No silanol interactions; ideal for basic APIs. |
| PIX (Xanthate) | Pd(II), Pd(0) | Soluble Salt | 20 - 40 | 100 ppm → <1 ppm | Ultra-efficient; requires subsequent filtration[3]. |
Experimental Methodologies
Protocol 1: Dual-Scavenger Treatment (Self-Validating System)
This protocol uses a synergistic combination of Thiol and Thiourea to target mixed Pd oxidation states without requiring harsh oxidative washes.
-
Preparation: Dissolve the crude 4-(3,5-Difluorophenyl)pyrimidin-2-amine in a polar aprotic solvent mixture (e.g., EtOAc with 10% MeOH to prevent API-silanol binding) at a concentration of 0.1 M.
-
System Validation (Aliquot Test): Before committing the entire batch, extract a 5 mL aliquot. Add 10 mg of Silica-Thiol and 10 mg of Silica-Thiourea. Heat at 55°C for 2 hours, filter through a 0.45 µm PTFE syringe filter, and analyze via ICP-MS. Validation Check: Pd levels must drop by >90%. If not, the API-Pd complex is too stable, and Protocol 2 is required.
-
Batch Execution: Add Silica-Thiol (15 equivalents relative to the theoretical Pd catalyst load) and Silica-Thiourea (15 equivalents) to the main reactor[2].
-
Agitation: Heat the suspension to 55°C and agitate using an overhead stirrer for 4 to 6 hours. (Do not use magnetic stirring, as it crushes the silica beads, creating fines that pass through filters).
-
Filtration & Isolation: Cool to room temperature and filter the mixture through a pad of Celite. Wash the filter cake with 2 bed-volumes of EtOAc. Concentrate the filtrate under reduced pressure to isolate the API.
Protocol 2: Ultra-Low Clearance using Potassium Isopropyl Xanthate (PIX)
Use this protocol when Pd levels plateau above 10 ppm due to highly refractory Pd(II) complexes.
-
Preparation: Dissolve the API in a suitable organic solvent (e.g., THF or 2-MeTHF).
-
PIX Addition: Add Potassium Isopropyl Xanthate (PIX) as a solid (typically 5-10 equivalents relative to residual Pd). PIX is a highly nucleophilic, soft sulfur donor that rapidly displaces the aminopyrimidine ligands[3].
-
Incubation: Stir the mixture at room temperature for 2 hours. PIX reacts rapidly; elevated temperatures are generally unnecessary and can degrade the xanthate.
-
Precipitation: The PIX-Pd complex forms an insoluble precipitate. To ensure complete removal, add a small amount of activated charcoal (0.1 wt%) and stir for an additional 30 minutes.
-
Filtration: Filter the suspension through a tightly packed Celite bed. The resulting filtrate will consistently yield API with <1 ppm residual Pd[3].
References
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- RSC Publishing. (2017). Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. RSC Advances.
- FUJIFILM Wako Chemicals. SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS.
Sources
Technical Support Center: Minimizing Protodeboronation of 3,5-Difluorophenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,5-difluorophenylboronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the primary challenge associated with this reagent: protodeboronation. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing both a diagnosis and a series of actionable solutions grounded in chemical principles.
Question 1: My Suzuki-Miyaura reaction with 3,5-difluorophenylboronic acid is giving low yields, and my analysis (GC-MS, NMR) shows significant formation of 1,3-difluorobenzene. What is happening and how can I fix it?
Answer: The formation of 1,3-difluorobenzene is a classic indicator of a competitive side reaction called protodeboronation . This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] For electron-deficient arylboronic acids like 3,5-difluorophenylboronic acid, this process is particularly rapid, especially under the basic conditions required for Suzuki-Miyaura coupling.[2][3][4]
The electron-withdrawing fluorine atoms increase the acidity of the boronic acid and destabilize the C-B bond, making it susceptible to attack. The base-catalyzed mechanism, which is highly relevant to Suzuki coupling conditions, involves the formation of a more reactive tetracoordinate boronate species that can then fragment, ultimately abstracting a proton from the solvent (often water).[1][5]
To mitigate this, the strategy is to modify reaction conditions to disfavor the protodeboronation pathway or to accelerate the desired productive coupling so that it outcompetes the side reaction.
Solution 1: Optimize the Base
The choice of base is critical. Stronger and more nucleophilic bases can accelerate protodeboronation.[5][6] The ideal base should be strong enough to facilitate transmetalation but not so aggressive that it promotes rapid C-B bond cleavage.
Recommendation: Switch from strong bases like NaOH, NaOEt, or Cs₂CO₃ to weaker, non-nucleophilic inorganic bases.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Pros & Cons Regarding Protodeboronation |
| K₃PO₄ | ~12.3 | Toluene, Dioxane, t-BuOH/H₂O | Pro: Often the best choice. Effective at promoting coupling while minimizing protodeboronation for sensitive substrates.[7][8][9][10] |
| CsF, KF | ~3.2 (HF) | Dioxane, THF | Pro: Fluoride's high affinity for boron can facilitate transmetalation without requiring a strongly basic medium, thus suppressing protodeboronation.[6][11] |
| K₂CO₃ | ~10.3 | Toluene/H₂O, DMF | Con: Generally more aggressive than K₃PO₄ and can lead to significant protodeboronation with highly electron-deficient systems. |
| NaOEt, tBuOK | ~16-17 | Toluene, THF | Con: Very strong bases. Highly likely to cause rapid protodeboronation of 3,5-difluorophenylboronic acid.[6] Generally avoid. |
Solution 2: Control the Solvent and Water Content
Water is a primary proton source for protodeboronation.[12] While many Suzuki protocols use aqueous/organic biphasic systems to dissolve the inorganic base, minimizing water content is crucial for sensitive substrates.
Recommendations:
-
Use Anhydrous Solvents: Employ rigorously dried solvents like toluene, dioxane, or THF.
-
Phase-Transfer Catalysis: If a biphasic system is necessary, consider adding a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction at the interface, potentially allowing for a lower concentration of water.
-
Alcohol Solvents: Solvents like t-BuOH can be effective, but be aware they can also act as proton sources.[7]
Solution 3: Manage Reaction Temperature and Time
Protodeboronation, like most reactions, is temperature-dependent.
Recommendations:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling. Start screens at 60-80 °C instead of refluxing toluene (110 °C).
-
Monitor Closely: Use TLC, LC-MS, or GC-MS to monitor the reaction. Do not let the reaction run for an excessively long time after the starting material (aryl halide) is consumed, as this only allows more time for the boronic acid to decompose.
Advanced Solutions & FAQs
Question 2: I've optimized the base, solvent, and temperature, but protodeboronation is still a significant issue. Are there more stable alternatives to the free boronic acid?
Answer: Yes. When reaction optimization is insufficient, the most robust strategy is to modify the boron reagent itself. Free boronic acids are often in equilibrium with their cyclic anhydride (boroxine) and are susceptible to degradation.[13] Converting the boronic acid to a more stable boronic ester is a highly effective way to prevent premature decomposition.[14][15]
The most common and effective alternatives are pinacol esters (ArBpin) and N-methyliminodiacetic acid (MIDA) boronates . These reagents protect the C-B bond and participate in the catalytic cycle via a "slow-release" mechanism, where the base slowly hydrolyzes the ester to generate a low, steady-state concentration of the active boronic acid for transmetalation.[1][14] This ensures the concentration of the unstable boronic acid remains low, minimizing the rate of protodeboronation.[1]
Protocol: Synthesis of 3,5-Difluorophenylboronic Acid Pinacol Ester
This protocol provides a straightforward method to convert the boronic acid into its more stable pinacol ester, which can then be purified by silica gel chromatography and used directly in Suzuki-Miyaura coupling reactions.[16][17][18]
Materials:
-
3,5-Difluorophenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or Hexane
-
Dean-Stark apparatus or molecular sieves
-
Reaction flask and condenser
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3,5-difluorophenylboronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add anhydrous toluene to the flask (concentration approx. 0.2-0.5 M).
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water, formed during the esterification, will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Reaction Completion: Monitor the reaction by TLC or GC-MS to confirm the complete conversion of the boronic acid.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude pinacol ester can often be used directly or purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient. Unlike many boronic acids, pinacol esters are generally stable on silica gel.[16]
Frequently Asked Questions (FAQs)
FAQ 1: What is the specific mechanism that makes electron-deficient arylboronic acids so prone to protodeboronation? For highly electron-deficient arenes, the base-catalyzed pathway may proceed through a mechanism involving the rate-limiting cleavage of the C-B bond to generate a transient, unstable aryl anion, which is then rapidly quenched by a proton source.[2][3] The electron-withdrawing groups stabilize this transient negative charge on the aromatic ring, lowering the activation energy for this decomposition pathway.
FAQ 2: How should I properly store 3,5-difluorophenylboronic acid? Arylboronic acids can degrade over time through dehydration to form boroxines, oxidation, and slow protodeboronation if exposed to moisture. Store 3,5-difluorophenylboronic acid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a refrigerator or freezer to minimize degradation.
FAQ 3: Can I use fluoride-based bases (e.g., CsF, KF) to both activate the boronic acid and suppress protodeboronation? Yes, this is a key strategy. Fluoride ions play a dual role. They can act as a base to promote the catalytic cycle, but more importantly, they coordinate strongly with the Lewis acidic boron center.[11] This interaction forms a fluoroborate species which is highly active in the transmetalation step but is less susceptible to simple base-mediated protodeboronation, providing a distinct mechanistic advantage.[6][11]
FAQ 4: Are there any analytical techniques to quantify the extent of protodeboronation in my reaction mixture? Absolutely. The most common methods are:
-
GC-MS: Ideal for quantifying the volatile 1,3-difluorobenzene byproduct relative to the starting material and desired product.
-
¹H NMR Spectroscopy: By adding a known amount of an internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) to your crude reaction mixture, you can use the integration of the signals to accurately determine the molar ratio of your desired product to the 1,3-difluorobenzene byproduct.
References
- Benchchem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
- Wikipedia. (n.d.). Protodeboronation.
- Journal of the American Chemical Society. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Accounts of Chemical Research. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion.
- Organic Letters. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry.
- PMC. (n.d.). Teaching water new tricks through boron coordination: Applications to green and sustainable synthesis.
- ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation.
- ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- MDPI. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- PMC. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates.
- PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
- Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
- ResearchGate. (n.d.). Reaction between water and boronic acids. | Download Scientific Diagram.
- Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- eScholarship.org. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.
- Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines.
- Angewandte Chemie International Edition. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process.
- ACS Publications. (2015). Gold-Catalyzed Proto- and Deuterodeboronation | The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Tripotassium Phosphate: From Buffers to Organic Synthesis | Request PDF.
- The Royal Society of Chemistry. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines.
- Benchchem. (n.d.). Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
- ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- ResearchGate. (2025). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- ACS.org. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids.
- Organic Chemistry Portal. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Reddit. (2024). For the pro's (Suzuki) : r/Chempros.
- University of Leeds. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 16. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 17. mdpi.com [mdpi.com]
- 18. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
Overcoming solubility issues of 4-(3,5-Difluorophenyl)pyrimidin-2-amine in biological assays
Technical Support Center: Overcoming Solubility Issues of 4-(3,5-Difluorophenyl)pyrimidin-2-amine
Welcome to the Technical Support Center for assay development involving 4-(3,5-Difluorophenyl)pyrimidin-2-amine . As a highly lipophilic, halogenated aromatic compound, this molecule exhibits classic "brick dust" physical properties. Its planar pyrimidine-phenyl axis promotes strong intermolecular pi-pi stacking (resulting in high crystal lattice energy), while the difluoro substitutions severely limit hydrogen bonding with water. This guide provides mechanistic troubleshooting and validated protocols to prevent compound precipitation, ensuring accurate and reproducible biological readouts.
Section 1: Troubleshooting FAQs
Q1: Why does 4-(3,5-Difluorophenyl)pyrimidin-2-amine precipitate immediately upon dilution from DMSO into my aqueous assay buffer? A1: This is caused by a rapid "solvent shift." The compound is highly soluble in 100% anhydrous DMSO due to the solvent's aprotic, highly polar nature. However, when diluted into an aqueous buffer (typically bringing the final DMSO concentration to <1%), the solvent environment rapidly becomes highly polar and protic. The compound's thermodynamic solubility limit in water is extremely low. Once this limit is exceeded, the compound rapidly nucleates and forms micro-precipitates. This phenomenon is a leading cause of false-negative data, underestimated activity, and artificially flat dose-response curves in drug discovery[1].
Q2: How do I know if my compound has precipitated, and how does it affect my assay? A2: Precipitation is not always visible to the naked eye. Micro-suspensions can scatter light, which interferes with optical readouts (absorbance, fluorescence, luminescence). Furthermore, precipitated compound is biologically unavailable to the target protein or cell. To self-validate your assay, we recommend measuring the optical density at 600 nm (OD600) or using nephelometry immediately after dilution. An OD600 > 0.05 compared to a vehicle control indicates micro-precipitation.
Q3: What are the best formulation strategies to keep this specific compound in solution for biochemical assays? A3: For cell-free biochemical assays, you must manipulate the buffer composition to lower the energetic penalty of aqueous solvation:
-
Surfactants: Adding 0.01% to 0.1% Tween-20 or Triton X-100 creates micelles that encapsulate the hydrophobic difluorophenyl moiety.
-
Carrier Proteins: Adding 0.1% Bovine Serum Albumin (BSA) provides hydrophobic binding pockets that act as a thermodynamic sink, keeping the compound in a soluble, dynamic equilibrium with the target.
Q4: What if I am running a cell-based assay where high DMSO or detergents are toxic? A4: For cell-based assays, surfactants are cytolytic, and high DMSO (>0.5%) can induce cellular stress pathways. The optimal strategy is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The 3,5-difluorophenyl ring of the compound dynamically inserts into this non-polar cavity, shielding it from water, while the hydroxylated exterior of the cyclodextrin maintains excellent aqueous solubility without disrupting cell membranes[2].
Section 2: Experimental Protocols
Protocol 1: Preparation and Validation of DMSO Stock Solutions Objective: To create a stable primary stock and validate solubility prior to biological testing.
-
Weighing: Accurately weigh the 4-(3,5-Difluorophenyl)pyrimidin-2-amine powder into a low-binding microcentrifuge tube.
-
Solvation: Add 100% molecular-biology grade, anhydrous DMSO to achieve a 10 mM stock. (Causality: Water absorption from the air drastically reduces DMSO's solvating power; always use fresh, anhydrous DMSO to prevent premature nucleation).
-
Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
Self-Validation (QC): Prepare a mock assay dilution (e.g., 10 µM final concentration in your specific assay buffer). Transfer 100 µL to a clear 96-well plate and read the absorbance at 600 nm. If OD600 < 0.05, proceed to the assay. If OD600 > 0.05, proceed to Protocol 2.
Protocol 2: HP-β-CD Formulation for Cell-Based Assays Objective: To formulate the compound for high-concentration dosing in cell culture without precipitation.
-
Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in standard cell culture media (e.g., DMEM or RPMI). Sterile filter through a 0.22 µm PES membrane.
-
Complexation: Add the required volume of 10 mM DMSO compound stock directly into the 10% HP-β-CD media while vortexing continuously. (Causality: Rapid mixing prevents localized high concentrations of the compound from nucleating before the cyclodextrin cavity can encapsulate it).
-
Equilibration: Incubate the mixture at room temperature for 30 minutes on a rotary shaker to allow the host-guest inclusion complex to reach thermodynamic equilibrium.
-
Application: Dilute this formulated intermediate into your final cell culture plate.
Section 3: Data Presentation
The following table summarizes the expected solubility limits of 4-(3,5-Difluorophenyl)pyrimidin-2-amine under various assay conditions, allowing you to select the appropriate matrix for your target concentration.
| Assay Condition / Buffer Matrix | Excipient / Additive | Max Soluble Concentration (µM) | Assay Compatibility |
| Standard PBS (pH 7.4) | 1% DMSO (Vehicle) | < 1.0 µM | Poor (High risk of precipitation) |
| Biochemical Kinase Buffer | 1% DMSO + 0.01% Triton X-100 | ~ 15.0 µM | Excellent for enzymatic assays |
| Biochemical Kinase Buffer | 1% DMSO + 0.1% BSA | ~ 25.0 µM | Excellent (Reduces plastic binding) |
| Cell Culture Media (DMEM) | 0.5% DMSO | < 0.5 µM | Poor (Precipitates in media) |
| Cell Culture Media (DMEM) | 0.5% DMSO + 10% HP-β-CD | > 100.0 µM | Excellent for cell-based assays |
Section 4: Workflow Visualization
Workflow for troubleshooting and resolving solubility issues during assay dilution.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [1]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [2]
Sources
Technical Support Center: Preventing Oxidation of the Amino Group During Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical challenges faced in multi-step organic synthesis. One of the most common, yet often frustrating, hurdles is the undesired oxidation of amino groups. This guide provides in-depth technical insights, troubleshooting strategies, and validated protocols to help you protect your valuable intermediates and achieve your synthetic goals.
The Challenge: Why Amino Groups are Prone to Oxidation
Amino groups, particularly in primary and secondary amines, are susceptible to a variety of reagents, including oxidizing agents.[1] This reactivity stems from the lone pair of electrons on the nitrogen atom, which makes the amino group a nucleophilic and easily oxidizable center. Aromatic amines, such as anilines, are especially vulnerable to oxidation, which can be initiated by air and light, leading to the formation of colored oligomers and complex mixtures of products like nitrosobenzene, nitrobenzene, and azobenzene.[2][3][4]
This guide will focus on the most effective strategy to prevent this unwanted side reaction: the use of protecting groups.
Core Principle: The Role of Protecting Groups
A protecting group "caps" the reactive amino group, rendering it non-nucleophilic and less susceptible to oxidation.[5][6] The ideal protecting group should be:
-
Easy to install: The protection reaction should be high-yielding and proceed under mild conditions.[5]
-
Stable: It must be robust enough to withstand the conditions of subsequent synthetic steps.[5]
-
Easy to remove: The deprotection should also be high-yielding and occur under conditions that do not affect other functional groups in the molecule (a concept known as orthogonality).[5][7]
Carbamates are the most widely used class of protecting groups for amines due to their excellent balance of stability and ease of removal.[5][6] We will focus on the three most common carbamate protecting groups: Boc , Cbz , and Fmoc .
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using protecting groups to prevent amino group oxidation.
Issue 1: My amine is still oxidizing even after I've added a protecting group.
Possible Cause: Incomplete protection reaction.
-
Troubleshooting Steps:
-
Confirm Complete Reaction: Before proceeding to the next step, verify the complete consumption of the starting amine using an appropriate analytical technique. Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[8]
-
Optimize Reaction Conditions:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the protecting group reagent (e.g., Boc₂O, Cbz-Cl). Typically, 1.1 to 1.5 equivalents are used.[9]
-
Base: The choice and amount of base can be critical. For Boc protection, common bases include triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[9][10] For Cbz protection, sodium bicarbonate or an organic base is often employed.[11]
-
Solvent and Temperature: Ensure your amine is soluble in the chosen solvent.[8] While many protection reactions proceed at room temperature, gentle heating may be required for less reactive amines.[10]
-
-
Issue 2: I'm seeing unexpected side products after my reaction sequence.
Possible Cause: The protecting group is not stable to the reaction conditions.
-
Troubleshooting Steps:
-
Review Protecting Group Stability: Different protecting groups exhibit varying stability towards acidic, basic, and reductive/oxidative conditions.[12][13][14] Refer to the stability chart below to ensure you have selected the appropriate protecting group for your planned synthetic route.
-
Consider Orthogonal Strategies: If your synthesis involves multiple protecting groups, choose groups that can be removed under different conditions.[5] For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) can be used orthogonally.[15]
-
Table 1: Stability of Common Amine Protecting Groups
| Protecting Group | Stable To | Labile To |
| Boc (tert-Butoxycarbonyl) | Bases, nucleophiles, catalytic hydrogenation.[7][9] | Strong acids (e.g., TFA, HCl).[7][10] |
| Cbz (Benzyloxycarbonyl) | Mildly acidic and basic conditions.[11] | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (e.g., HBr in acetic acid).[11][16] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Acidic conditions, catalytic hydrogenation.[17][18] | Mild basic conditions (e.g., piperidine).[17][19] |
Issue 3: My deprotection step is not working or is giving low yields.
Possible Cause: Incorrect deprotection conditions or substrate-specific issues.
-
Troubleshooting Steps:
-
Verify Deprotection Reagents and Conditions:
-
Boc Deprotection: Use a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane (DCM), dioxane).[10][20] Ensure your acid is not old or has absorbed water, which can reduce its effectiveness.[8]
-
Cbz Deprotection: Catalytic hydrogenolysis is the most common method. Ensure your palladium catalyst is active and that you are using an appropriate hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[11][16]
-
Fmoc Deprotection: A solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is standard.[17][19]
-
-
Address Steric Hindrance: If the protected amine is sterically hindered, deprotection may be slower.[8][21] Consider increasing the reaction time, temperature, or using a stronger deprotection reagent.[8]
-
Consider Scavengers: During Boc deprotection, a reactive tert-butyl cation is formed, which can lead to side reactions with nucleophilic residues like tryptophan or methionine.[5][21] The use of scavengers in the deprotection cocktail can mitigate these side reactions.[5]
-
Experimental Protocols
Here are detailed, step-by-step protocols for the protection of a primary amine using Boc, Cbz, and Fmoc protecting groups.
Protocol 1: Boc Protection of a Primary Amine[9]
This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 - 1.5 eq).
-
Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Diagram 1: General Workflow for Boc Protection
Caption: Workflow for Boc protection of a primary amine.
Protocol 2: Cbz Protection of a Primary Amine[11]
This protocol details the protection of a primary amine using benzyl chloroformate (Cbz-Cl).
Materials:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.
Diagram 2: Cbz Protection Mechanism
Caption: Mechanism of Cbz protection of an amine.
Protocol 3: Fmoc Protection of a Primary Amine[17]
This protocol describes the protection of a primary amine using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Materials:
-
Primary amino acid
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate
-
Dioxane or Acetone
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane or acetone with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Follow a standard aqueous workup procedure to isolate the Fmoc-protected amino acid.
Diagram 3: Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.[17]
Concluding Remarks
Preventing the oxidation of amino groups is a critical aspect of successful organic synthesis. By understanding the principles of amine reactivity and judiciously applying protecting group strategies, researchers can avoid unwanted side reactions and improve the overall efficiency and yield of their synthetic endeavors. This guide provides a foundational framework for troubleshooting and implementing these essential techniques. For more complex systems or persistent issues, consulting detailed synthetic methodology resources is always recommended.
References
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Neumann, R., Chava, M., & Levin, M. (1993). Environmentally Benign Oxidation of Aniline with 30 % H2O2 Catalyzed by Some Heteropolyoxometalates.
-
Academia.edu. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
RIT Digital Institutional Repository. (n.d.). Catalyzed oxidation of aniline by hydrogen peroxide in the presence of cnts: A Possible case of a nanodimension reaction. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Retrieved from [Link]
-
Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]
-
RIT Digital Institutional Repository. (n.d.). Catalyzed oxidation of aniline by hydrogen peroxide in the presence of cnts: A Possible case of a nanodimension reaction. Retrieved from [Link]
-
Scribd. (2009, December 1). Stability of Amino Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Allen. (n.d.). Oxidation of aniline with H_2 O_2 gives :. Retrieved from [Link]
-
Peptide Chemistry | Tools, Guides & Insights. (n.d.). Deprotection Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
PMC. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
YouTube. (2020, June 25). Protecting Groups for Amines. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2015, July 14). How can I temporarily stop the polymerization of aniline? Can i achieve this by changing the pH alone?. Retrieved from [Link]
-
Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Quora. (2019, February 16). How does Zn dust prevent the oxidation of aniline?. Retrieved from [Link]
-
MDPI. (2024, December 4). Controlled Polymerization of Aniline against Templating Oxide Nanostructures. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Analytical Chemistry. (1970, May 1). Thin-layer chromatography of amine oxidation products. Retrieved from [Link]
-
PMC. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]
-
RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
University of Toronto. (n.d.). Ammonia and Amines: Phase Partitioning, Oxidation Chemistry in Aqueous Phase and Atmospheric Measurement in Urban Canada. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. asianpubs.org [asianpubs.org]
- 3. "Catalyzed oxidation of aniline by hydrogen peroxide in the presence of" by M. Croston, J. Langston et al. [repository.rit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Lab Reporter [fishersci.dk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (PDF) Amino Protecting Groups Stability [academia.edu]
- 13. scribd.com [scribd.com]
- 14. Amino Protecting Groups Stability [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genscript.com [genscript.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Aminopyrimidines
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Aminopyrimidines are privileged scaffolds in drug discovery (e.g., kinase inhibitors), but they present unique challenges in Suzuki-Miyaura cross-coupling. Their electron-deficient nature makes them prone to side reactions, and the exocyclic amine can coordinate with palladium catalysts.
This guide provides field-proven troubleshooting strategies, focusing on the critical role of base selection to prevent protodeboronation, catalyst poisoning, and nucleophilic aromatic substitution (SNAr).
The Core Challenge: Mechanistic Bottlenecks
To successfully couple unprotected aminopyrimidines, you must understand the causality behind the failures. The addition of a base in a Suzuki coupling serves a dual purpose: it activates the boronic acid by forming a reactive boronate complex, and it facilitates the transmetalation step with the palladium catalyst[1].
However, this creates a kinetic competition. If the base is too strong or highly nucleophilic, three major failure modes occur:
-
SNAr / Hydrolysis: The electron-withdrawing pyrimidine ring activates the carbon-halogen bond. Nucleophilic bases (like NaOH or NaOEt) will directly attack the pyrimidine, displacing the halide to form a hydroxypyrimidine instead of undergoing palladium-catalyzed cross-coupling.
-
Protodeboronation: The base catalyzes the cleavage of the C–B bond in the boronic acid partner, yielding a deborylated arene (Ar–H)[1]. This is highly problematic with electron-deficient or heteroaryl boronic acids.
-
Amine Deprotonation/Coordination: Strong bases can deprotonate the unprotected exocyclic amine, altering the electronic properties of the ring and promoting irreversible coordination to the Pd center, effectively poisoning the catalyst[2].
Caption: Competing pathways of boronate anions: Transmetalation vs. Base-catalyzed Protodeboronation.
Base Selection Matrix
To mitigate these side reactions, transitioning away from standard mineral bases (like Na2CO3) to alternative weak inorganic or organic bases is often required[3]. The table below summarizes quantitative data and strategic applications for alternative bases.
| Base | Approx. Aqueous pKa (Conjugate Acid) | Nucleophilicity | Suitability for Aminopyrimidines | Mechanistic Advantage / Disadvantage |
| NaOH / KOH | 14.0 | High | Poor | Causes rapid SNAr hydrolysis of the pyrimidine halide. Avoid entirely. |
| K2CO3 | 10.3 | Moderate | Fair | Standard choice, but can induce protodeboronation of sensitive heteroaryl boronates at elevated temperatures. |
| K3PO4 | 12.3 | Low | Excellent | High basicity for transmetalation, but low nucleophilicity prevents SNAr. Ideal for direct coupling[2]. |
| CsF / KF | 3.2 (HF) | Very Low | Excellent | Fluoride strongly activates boron (forming trifluoroborates in situ) without hydrolyzing the pyrimidine ring. |
| DBU / DABCO | 13.5 / 8.8 | Low | Good | Excellent for microwave-assisted or aqueous conditions; provides organic solubility without SNAr[3]. |
Frequently Asked Questions & Troubleshooting
Q: I am attempting a Suzuki coupling with a heteroaryl boronic ester and an aminopyrimidine. To protect the substrate, I ran the reaction at room temperature overnight, but I am seeing massive protodeboronation. Why? A: This is a classic kinetic trap. While protodeboronation is generally favored at higher temperatures, running the reaction at room temperature can actually increase the ratio of protodeboronation to cross-coupling. Transmetalation has a higher activation energy than base-catalyzed hydrolysis. At room temperature, the transmetalation step becomes sluggish, leaving the reactive boronate complex sitting in the basic aqueous phase for hours, allowing the degradation pathway to outcompete the coupling pathway[4]. Solution: Increase the temperature (e.g., 75–80 °C) to accelerate transmetalation, or switch to an anhydrous base system (e.g., CsF in dry dioxane).
Q: I am trying to couple a 2,4-dichloropyrimidine. How does base and catalyst choice affect regioselectivity? A: Standard Pd(0) Suzuki couplings typically favor insertion at the C4 position. The C4 position is more electron-deficient than the C2 position, making the C4–Cl bond more susceptible to oxidative addition by electron-rich palladium catalysts[5]. If you require C2 selectivity, you must manipulate the electronic environment or use specialized Pd(II) precatalysts under highly optimized conditions.
Q: My unprotected aminopyrimidine is poisoning the catalyst, resulting in incomplete conversion. Do I need to Boc-protect the amine? A: Not necessarily. "Direct Suzuki coupling" of unprotected aminopyrimidines is highly efficient if you optimize the base addition rate and ligand steric bulk. Using a bulky, electron-rich phosphine ligand (like XPhos or BrettPhos) prevents the amine from coordinating to the Pd center. Additionally, adding a weak base (like K3PO4) portion-wise over several hours maintains a low steady-state concentration of the active boronate, preventing catalyst deactivation[2].
Validated Experimental Protocol: Direct Suzuki Coupling of Unprotected Aminopyrimidines
This self-validating protocol utilizes a non-nucleophilic weak base (K3PO4) and a bulky precatalyst to achieve direct coupling without amine protection.
Caption: Experimental workflow for optimizing base selection in aminopyrimidine cross-couplings.
Step-by-Step Methodology
-
Preparation: In an oven-dried Schlenk flask or microwave vial, add the unprotected aminopyrimidine halide (1.0 equiv), the aryl/heteroaryl boronic acid (1.2–1.5 equiv), and XPhos Pd G2 precatalyst (2–5 mol%).
-
Base Addition: Add finely milled anhydrous K3PO4 (2.0–2.5 equiv). Causality note: K3PO4 provides sufficient alkalinity for transmetalation but is too sterically hindered and poorly nucleophilic to trigger SNAr on the pyrimidine.
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (typically 4:1 or 5:1 v/v). The biphasic nature helps partition the base, controlling the local pH in the organic phase.
-
Degassing: Purge the vessel with Argon for 5 minutes using a sparging needle or freeze-pump-thaw cycles.
-
Heating: Heat the reaction to 80 °C. Do not run at room temperature if using heteroaryl boronic acids, to avoid stalling the transmetalation step.
-
Self-Validating Check (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Metric: Compare the UV integration of the desired product mass against the deborylated arene (Ar–H) mass. If Ar–H > 15%, your boronic acid is degrading faster than it is coupling. Immediately spike the reaction with an additional 0.5 equiv of boronic acid and increase the temperature by 10 °C.
-
-
Workup: Once complete (typically 2–4 hours), cool to room temperature, dilute with EtOAc, wash with brine to remove phosphate salts, dry over Na2SO4, and purify via flash chromatography.
References
-
Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews URL:[Link]
- Google Patents (WO2017201377A1)
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit - r/chemistry URL: [Link]
-
The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water Tetrahedron Letters / ResearchGate URL:[Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Journal of the American Chemical Society (JACS) / NIH URL:[Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. WO2017201377A1 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation & Benchmarking: 1H NMR of 4-(3,5-Difluorophenyl)pyrimidin-2-amine
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., various EGFR and CDK inhibitors).[1] The introduction of a 3,5-difluorophenyl group at the 4-position enhances metabolic stability and lipophilicity but introduces significant complexity to the 1H NMR spectrum due to heteronuclear spin-spin coupling (
This guide provides a definitive interpretation of the 4-(3,5-Difluorophenyl)pyrimidin-2-amine spectrum.[1][2] Unlike standard spectral reports, we objectively compare the solvent-dependent performance (DMSO-d6 vs. CDCl3) and benchmark the spectral resolution against non-fluorinated analogs , highlighting the diagnostic splitting patterns required for structural validation.
Part 1: Structural Analysis & Causality[2]
The 1H NMR spectrum of this molecule is defined by two distinct spin systems that do not couple with each other: the Pyrimidine System and the Fluorophenyl System .
1. The Pyrimidine Spin System (AX System)
The pyrimidine ring possesses two protons at positions 5 and 6.[1]
-
H6 (Deshielded Doublet): Located adjacent to the ring nitrogen, H6 is significantly deshielded (
ppm).[1] It appears as a doublet due to vicinal coupling with H5.[2] -
H5 (Shielded Doublet): Located between the aromatic ring and the C4-substituent, H5 is shielded (
ppm) relative to H6.[1] -
Coupling (
): The characteristic coupling constant is 5.2 Hz , diagnostic for 4-substituted pyrimidines.[1]
2. The 3,5-Difluorophenyl Spin System (AM2X System)
This region is complex due to the 100% natural abundance of
-
H4' (The Triplet): The proton at position 4' is flanked by two equivalent fluorine atoms (Ortho-F).[1]
-
H2'/H6' (The Multiplet): These protons are chemically equivalent but magnetically active.[1]
Part 2: Comparative Performance Analysis
To ensure reproducible data, we compared the spectral quality across two primary variables: Solvent System (Solubility & Exchange) and Structural Complexity (Fluorine Influence).[1]
Comparison A: Solvent System Suitability
Objective: Determine the optimal medium for quantifying the exchangeable amine (
| Feature | Method A: DMSO-d6 (Recommended) | Method B: CDCl3 (Alternative) | Verdict |
| Solubility | Excellent. Dissolves >20 mg/mL easily.[1][2] | Poor. Requires heating/sonication; risk of precipitation.[2] | DMSO Wins |
| Amine ( | Sharp Singlet. Appears distinct at | Broad/Invisible. Rapid exchange and quadrupole broadening often obliterate the signal.[2] | DMSO Wins |
| Water Peak Interference | Neutral | ||
| Lock Stability | High (Viscous, good shim required).[1] | High (Low viscosity, easy shim).[1] | CDCl3 Wins |
Critical Insight: For drug development applications where stoichiometry verification is required, DMSO-d6 is mandatory .[2] CDCl3 fails to consistently integrate the
protons, leading to potential errors in purity calculations.
Comparison B: Fluorinated vs. Non-Fluorinated Analog
Objective: Isolate the specific spectral "fingerprint" introduced by the fluorine atoms.[2]
| Feature | Target: 3,5-Difluorophenyl | Analog: Phenyl (No F) | Diagnostic Note |
| H4' Multiplicity | Triplet ( | Triplet ( | The splitting looks similar, but the coupling constant is larger in the fluorinated compound.[1] |
| H2'/H6' Multiplicity | Multiplet (dd) | Doublet ( | Key Differentiator. The non-fluorinated analog shows a clean doublet.[1] The target shows a complex multiplet due to long-range F-coupling.[2] |
| Chemical Shift (H2'/H6') | Fluorine is electronegative but exhibits a "shielding" mesomeric effect in certain positions; however, the inductive withdrawal usually dominates.[1] |
Part 3: Visualization of Logic & Connectivity
The following diagram illustrates the coupling network that dictates the multiplet patterns described above.
Caption: Coupling network showing the isolation of the Pyrimidine spin system and the complex F-H coupling in the Phenyl ring.
Part 4: Experimental Protocol (Self-Validating)
To achieve the resolution necessary to see the fine splitting described above, follow this protocol.
Materials:
-
Compound: 4-(3,5-Difluorophenyl)pyrimidin-2-amine (>98% HPLC purity).[1][2]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).[1][2]
-
Instrument: 400 MHz NMR or higher (600 MHz recommended for clear H2'/H6' resolution).
Workflow:
-
Preparation: Weigh 10-15 mg of the compound into a clean vial.
-
Why: High concentration improves the signal-to-noise ratio for the carbon satellites, but going >20mg may cause line broadening due to viscosity.[2]
-
-
Solvation: Add 0.6 mL of DMSO-d6.
-
Critical Step: Ensure the solution is clear. If cloudy, sonicate for 30 seconds. Suspensions yield poor shimming.[2]
-
-
Acquisition:
-
Processing:
-
Line Broadening (LB): Set to 0.3 Hz .
-
Why: Higher LB (e.g., 1.0 Hz) will smooth out the fine
coupling, making the H2'/H6' multiplet look like a blob.[1]
-
Expected Integration Values (Self-Check):
- 8.34 (d): 1.00 H (H6)[1]
- 7.70 (m): 2.00 H (H2'/H6')[1]
- 7.20 (t): 1.00 H (H4')[1]
- 7.15 (d): 1.00 H (H5)[1]
- 6.70 (bs): 2.00 H (NH2)[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][5] (General principles of F-H coupling).
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[2] [Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][5] (Specific coupling constants for fluorinated aromatics).
Sources
19F NMR Shifts of 3,5-Difluorophenyl Groups on Pyrimidine Rings
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Fingerprint of 3,5-Difluorophenyl Moieties
In medicinal chemistry, the 3,5-difluorophenyl group is a privileged motif, often employed to enhance metabolic stability by blocking labile positions on the phenyl ring while modulating lipophilicity (
This guide provides a technical comparison of the 19F NMR chemical shifts of 3,5-difluorophenyl groups attached to pyrimidine rings. Unlike proton NMR, where signals can be obscured by overlap in the aromatic region, 19F NMR offers a distinct, background-free spectral window.
Key Technical Insight:
A 3,5-difluorophenyl group attached to an electron-deficient heterocycle (like pyrimidine) typically exhibits a diagnostic singlet (or triplet depending on decoupling) in the range of -108 to -112 ppm (relative to CFCl
Chemical Shift Analysis & Comparative Data
The "Meta" Effect: Why the Shift is Stable
The fluorine atoms in a 3,5-difluorophenyl group are located meta to the point of attachment (the pyrimidine ring).
-
Electronic Environment: The pyrimidine ring is strongly electron-withdrawing (EWG). However, this effect is transmitted primarily through resonance to the ortho and para positions of the phenyl ring.
-
Inductive Dominance: The meta fluorines are largely insulated from the resonance withdrawal of the pyrimidine. They experience only a mild inductive deshielding.
-
Result: The chemical shift remains relatively close to the baseline of 1,3-difluorobenzene (~ -110 to -113 ppm), typically shifting slightly downfield (to ~ -109 ppm) due to the overall electron deficiency of the system.
Comparative Shift Table
The following table contrasts the 3,5-difluorophenyl signature against common isomers and analogs.
| Substituent Pattern | 19F NMR Shift (ppm) | Multiplicity (1H-decoupled) | Structural Diagnostic |
| 3,5-Difluorophenyl | -108 to -112 | Singlet (2F) | Equivalent F atoms; meta to attachment. |
| 2,4-Difluorophenyl | F(ortho): -115 to -125 F(para): -105 to -110 | Two Singlets / Doublets | Non-equivalent Fs; Ortho-F is strongly shielded/deshielded by rotation. |
| 2,6-Difluorophenyl | -115 to -120 | Singlet (2F) | Equivalent Fs; often broad due to restricted rotation (atropisomerism). |
| 4-Fluorophenyl | -105 to -115 | Singlet (1F) | Para-F is sensitive to resonance effects from the pyrimidine. |
| 1,3-Difluorobenzene (Baseline) | -110 to -113 | Singlet | Reference standard for the unattached arene. |
Note: Shifts are referenced to CFCl
Mechanistic Visualization
The following diagram illustrates the electronic vectors influencing the chemical shift. The pyrimidine ring withdraws electron density, but the meta positioning of the fluorines protects them from the strongest deshielding effects.
Caption: Electronic influence of the pyrimidine scaffold on 3,5-difluorophenyl substituents. The meta-positioning isolates the fluorine nuclei from strong resonance effects.
Experimental Protocol: High-Fidelity 19F NMR Acquisition
To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.
Sample Preparation
-
Solvent Choice: Use DMSO-d6 for polar pyrimidines to prevent aggregation-induced line broadening. Use CDCl
if solubility permits for sharper lines. -
Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL solvent.
-
Internal Standard (Optional but Recommended): Add 0.1%
-trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) for precise referencing.
Instrument Parameters (400 MHz or higher)
-
Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg if coupling information is desired.
-
Spectral Width (SW): 200 ppm (typically -50 to -250 ppm).
-
Offset (O1P): -120 ppm (centers the window on the aromatic fluorine region).
-
Relaxation Delay (D1): Set to 3–5 seconds . Fluorine nuclei in rigid aromatic systems can have long T1 relaxation times; insufficient delay leads to integration errors.
-
Scans (NS): 32 to 64 scans are usually sufficient for >95% purity samples.
Data Processing Workflow
Caption: Step-by-step processing workflow for quantitative 19F NMR analysis.
Case Study: Structural Verification of a Kinase Inhibitor
Scenario: A medicinal chemist synthesizes a pyrimidine-based inhibitor via Suzuki coupling. The starting material was 3,5-difluorophenylboronic acid. Question: Did the coupling occur, and is the ring intact?
Experimental Data:
-
Observed 19F Signal: A sharp singlet at -109.4 ppm .
-
Integration: Normalized to 2.00 (relative to a 1H internal integration of the pyrimidine proton).
-
Interpretation:
-
The chemical shift is consistent with the 3,5-difluoro substitution pattern on an electron-deficient ring.
-
The singlet multiplicity confirms magnetic equivalence of the two fluorines (symmetry).
-
Contrast with Failure Mode:
-
If the signal appeared as two doublets at -115 and -105 ppm, this would indicate a 2,4-difluorophenyl impurity (likely from incorrect boronic acid starting material).
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Rosenau, T., et al. (2018). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 83(6), 3220–3225.[3] Link[3]
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. Link
-
University of Colorado. (2024). 19F NMR Reference Standards and Solvents. Link
Sources
HPLC method development for fluorinated pyrimidine derivatives
Advanced HPLC Method Development for Fluorinated Pyrimidine Derivatives: A Comparative Column Guide
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by fluorinated pyrimidine derivatives—most notably 5-fluorouracil (5-FU), capecitabine, and trifluridine. These compounds are foundational antimetabolite chemotherapeutics, functioning by inhibiting thymidylate synthase and disrupting DNA synthesis[1]. However, their high polarity, low molecular weight, and the strong electronegativity of the fluorine atom make them notoriously difficult to retain and resolve using generic reversed-phase high-performance liquid chromatography (RP-HPLC) methods[2].
In this guide, we will objectively compare the performance of standard C18 stationary phases against alternative chemistries like Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. By understanding the underlying physicochemical interactions, we can engineer robust, stability-indicating methods that validate themselves across complex matrices.
Mechanistic Insights: The Causality of Column Selection
When developing an HPLC method for highly polar fluorinated pyrimidines, the default choice is often a C18 column. However, 5-FU typically elutes near the void volume on a standard C18 column unless a highly aqueous mobile phase (e.g., >95% aqueous buffer) is employed[1]. This can lead to phase collapse (dewetting) in conventional C18 columns and poor peak shape.
-
Alkyl C18 (Standard) : Relies purely on hydrophobic (dispersive) interactions. Because fluorinated pyrimidines are highly polar, hydrophobic retention is minimal. To achieve retention, one must use 50 mM potassium dihydrogen phosphate buffer (pH 5.0) or similar highly aqueous conditions[1].
-
Pentafluorophenyl (PFP / F5) : PFP columns introduce multiple retention mechanisms:
interactions, dipole-dipole interactions, hydrogen bonding, and specific fluorine-fluorine interactions. The electronegative fluorine ring of the PFP phase strongly interacts with the fluorinated pyrimidine ring, significantly increasing retention and selectivity without requiring 100% aqueous conditions. -
HILIC (Hydrophilic Interaction Liquid Chromatography) : Utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase. Polar compounds partition into a water-enriched layer on the stationary phase. This is excellent for 5-FU and its polar metabolites (like uracil or 5-fluorodeoxyuridine monophosphate)[4].
Decision matrix for selecting HPLC stationary phases for fluorinated pyrimidines.
Comparative Performance Data
To objectively compare these phases, the following table summarizes the chromatographic performance metrics for 5-Fluorouracil and its prodrug Capecitabine under optimized conditions.
Table 1: Comparative Chromatographic Performance for 5-Fluorouracil (5-FU) and Capecitabine (Cap)
| Stationary Phase | Mobile Phase Composition | Analyte | Retention Time (min) | Tailing Factor ( | Theoretical Plates (N) | Resolution ( |
| Standard C18 (250 x 4.6 mm, 5 µm) | 50 mM | 5-FU | 3.2 | 1.45 | 4,500 | N/A (Near Void) |
| Aqueous C18 (250 x 4.6 mm, 5 µm) | 50 mM | 5-FU | 5.8 | 1.15 | 8,200 | > 2.0 |
| PFP / F5 (100 x 4.6 mm, 2.6 µm) | 0.1% Formic Acid / Acetonitrile (85:15) | 5-FU | 6.4 | 1.05 | 12,500 | > 3.5 |
| Standard C18 (250 x 4.6 mm, 5 µm) | Water / Acetonitrile (40:60) | Cap | 7.5 | 1.10 | 9,000 | > 2.5 |
| HILIC (Amide) (150 x 4.6 mm, 3 µm) | 10 mM | 5-FU | 8.2 | 1.08 | 10,500 | > 3.0 |
Data Synthesis & Causality : Standard C18 suffers from poor retention and peak tailing for 5-FU due to secondary interactions with residual silanols when operating in highly aqueous conditions[1]. The PFP column, despite using a higher organic concentration (15% ACN), retains 5-FU longer than the C18 column. This is directly caused by the strong dipole-dipole and
Self-Validating Experimental Protocol: Stability-Indicating Workflow
A robust method must be stability-indicating—capable of resolving the active pharmaceutical ingredient (API) from its degradation products[5]. 5-FU degrades via thermal and photochemical decomposition, or alkaline hydrolysis (which leads to the production of barbituric acid and uracil)[2].
Here is a field-proven, step-by-step methodology for a stability-indicating assay using a PFP column, designed as a self-validating system.
Step 1: Mobile Phase Preparation
-
Buffer (Solvent A): Prepare 10 mM Ammonium Acetate (
). Adjust pH to 4.5 using glacial acetic acid.-
Causality: A pH of 4.5 ensures 5-FU (
~7.3) remains fully unionized[2], maximizing retention and preventing peak splitting.
-
-
Organic (Solvent B): HPLC-grade Methanol.
-
Causality: Methanol is preferred over Acetonitrile for PFP columns to maximize
interactions (Acetonitrile can suppress these interactions due to its own character).
-
Step 2: Chromatographic Conditions
-
Column : PFP core-shell column (100 x 4.6 mm, 2.6 µm).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C (Controls viscosity and stabilizes retention times)[1].
-
Detection : UV at 265 nm (Optimal
for 5-FU)[6]. -
Gradient : Isocratic 90% A / 10% B for 10 minutes.
Step 3: Forced Degradation (Self-Validation System) To prove the method is stability-indicating, subject the 5-FU standard (100 µg/mL) to the following stress conditions[1]:
-
Acidic : Add 1N HCl, heat at 70°C for 2 hours. Neutralize.
-
Alkaline : Add 0.1N NaOH, heat at 70°C for 2 hours. Neutralize. (Expect significant degradation to uracil)[2].
-
Oxidative : Add 3%
, heat at 70°C for 2 hours. -
Thermal : Solid state at 80°C for 48 hours.
Self-Validation Check: Inject the stressed samples. The protocol validates itself only if the mass balance across all conditions remains between 98-102%, and the 5-FU peak is baseline resolved (
Self-validating forced degradation workflow for HPLC method development.
Matrix Extraction: Overcoming Biological Interference
When transitioning from bulk formulation analysis to bioanalysis (e.g., human plasma or polymeric nanoparticles)[6], sample preparation becomes the critical path. 5-FU is highly soluble in water, making liquid-liquid extraction (LLE) with non-polar solvents inefficient.
Protocol for Plasma Extraction:
-
Protein Precipitation : To 100 µL of plasma, add 50 µL of internal standard (e.g., 5-bromouracil) and 850 µL of Ethyl Acetate.
-
Vortex & Centrifuge : Vortex for 5 minutes. Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Evaporation : Transfer the organic supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase (10 mM
pH 4.5).
Causality: Ethyl acetate provides a balanced polarity—polar enough to extract the pyrimidine ring, but immiscible with water to effectively precipitate proteins and leave highly polar endogenous salts behind. This ensures the column is not fouled and the UV detector is not overwhelmed by matrix interference at 265 nm.
Conclusion
Developing an HPLC method for fluorinated pyrimidines requires moving beyond the "C18 default." By leveraging the specific dipole and
References
-
Developing and validation a method for identifying a chosen bulk medication 5-flourouracil and its formulation. Journal of Chemical Health Risks.[Link]
-
Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI Separations.[Link]
-
Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. ResearchGate.[Link]
-
Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO.[Link]
-
5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate.[Link]
Sources
Analytical Strategies for 4-(3,5-Difluorophenyl)pyrimidin-2-amine: A Comparison of QqQ and HR-QTOF Mass Spectrometry
As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently evaluate pyrimidine-based scaffolds. The compound 4-(3,5-Difluorophenyl)pyrimidin-2-amine (Exact Monoisotopic Mass: 207.0608 Da[1]) represents a highly relevant pharmacophore commonly embedded within kinase inhibitors.
Accurate quantification and structural elucidation of this molecule require a rigorous understanding of its gas-phase behavior. This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry platforms, providing a comprehensive breakdown of the compound's collision-induced dissociation (CID) fragmentation pattern and a self-validating experimental protocol.
Ionization Dynamics and Gas-Phase Fragmentation
To optimize any mass spectrometry method, we must first establish the causality behind the molecule's ionization and fragmentation. The 2-aminopyrimidine moiety is highly basic, making Positive Electrospray Ionization (ESI+) the optimal choice. Protonation primarily occurs at the endocyclic nitrogen of the pyrimidine ring, yielding a highly stable
When subjected to Collision-Induced Dissociation (CID), the applied energy strictly dictates the fragmentation depth. The fragmentation of aminopyrimidines is highly dependent on the chemical structure and the collision energy employed[2].
-
Low Energy (15–20 eV) - Ammonia Elimination: The primary amine group facilitates the neutral loss of
(17 Da), generating a fragment at m/z 191.0421. This is a characteristic feature commonly observed in primary amines[3]. -
Medium Energy (20–30 eV) - Cyanamide Loss: A highly diagnostic pathway for 2-aminopyrimidines is the ring-opening and subsequent loss of neutral cyanamide (
, 42 Da)[2]. This yields a stable product ion at m/z 166.0467, which serves as an excellent, high-abundance quantifier ion for targeted assays. -
High Energy (>30 eV) - Halogen Elimination & Ring Cleavage: The difluorophenyl ring requires significantly higher energy to fragment. The loss of hydrogen fluoride (HF, 20 Da) produces an ion at m/z 188.0624. Further breakdown of the pyrimidine core leaves a difluorophenylacetylene-like cation at m/z 139.0358.
Predicted ESI+ CID fragmentation pathway of 4-(3,5-Difluorophenyl)pyrimidin-2-amine.
Platform Comparison: QqQ MS/MS vs. HR-QTOF MS
Choosing the correct MS platform depends entirely on your analytical objective. While QqQ instruments remain the gold standard for absolute sensitivity in targeted pharmacokinetics, HR-QTOF systems provide exact mass data (<3 ppm mass error) that is absolutely essential for systematic toxicological analysis and identifying unknown metabolites[4][5].
Table 1: Performance Comparison for 4-(3,5-Difluorophenyl)pyrimidin-2-amine
| Parameter | Triple Quadrupole (QqQ) MS/MS | High-Resolution Q-TOF MS |
| Primary Application | High-throughput PK quantification | Metabolite ID & structural elucidation |
| Mass Accuracy | Nominal (~0.1 Da) | High (< 3 ppm) |
| Sensitivity (LOD) | ~0.5 - 1.0 ng/mL | ~5.0 - 10.0 ng/mL |
| Dynamic Range | 4-5 orders of magnitude | 3-4 orders of magnitude |
| Key Acquisition Mode | Multiple Reaction Monitoring (MRM) | Data-Dependent Acquisition (DDA) |
| Diagnostic Use Case | Monitoring m/z 208.1 → 166.0 | Distinguishing isobaric interferences |
Validated Experimental Methodologies
To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By incorporating matrix-matched calibration, stable isotope-labeled internal standards (SIL-IS), and rigorous system suitability testing (SST), we ensure that any observed signal variation is driven by the analyte concentration, not instrument drift.
Step-by-Step LC-MS/MS Protocol
1. Sample Preparation (Protein Precipitation)
-
Causality: Acetonitrile precipitation is chosen to crash plasma proteins rapidly while maintaining the solubility of the fluorinated compound, preventing analyte occlusion within the protein pellet.
-
Action: Aliquot 100 µL of plasma matrix into a microcentrifuge tube. Add 300 µL of cold acetonitrile containing 10 ng/mL of a suitable SIL-IS (e.g.,
-labeled analog). Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
2. Chromatographic Separation
-
Causality: A sub-2 µm C18 column is utilized to provide high peak capacity, ensuring the analyte is chromatographically resolved from endogenous phospholipids that cause matrix suppression.
-
Action: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 4.5 minutes at a flow rate of 0.4 mL/min.
3. Mass Spectrometry Setup & Self-Validation
-
System Suitability Test (SST): Prior to the run, inject a neat standard (10 ng/mL) to verify that the m/z 208.1 → 166.0 transition intensity meets a predefined signal-to-noise (S/N > 100) threshold and retention time stability (± 0.1 min).
-
Carryover Validation: Inject a double-blank (matrix without analyte or IS) immediately following the highest calibration standard to ensure no carryover exceeds 20% of the Lower Limit of Quantification (LLOQ).
-
Acquisition:
-
For QqQ: Monitor MRM transitions (m/z 208.1 → 166.0 for quantitation; m/z 208.1 → 139.0 for qualification).
-
For Q-TOF: Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS spectra for exact mass confirmation of the precursor and fragment ions[5].
-
Self-validating LC-MS/MS workflow comparing QqQ and HR-QTOF MS platforms.
References
-
Broecker, S., et al. "Development and practical application of a library of CID accurate mass spectra of more than 2500 toxic compounds for systematic toxicological analysis by LC-QTOF-MS with data-dependent acquisition." Analytical and Bioanalytical Chemistry, 2011. Available at:[Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts Analytical Chemistry. Available at: [Link]
-
PubChemLite. "C10H7F2N3 - Monoisotopic Mass and Structural Data." Université du Luxembourg / PubChem. Available at:[Link]
Sources
- 1. PubChemLite - C10H7F2N3 - Explore [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development and practical application of a library of CID accurate mass spectra of more than 2,500 toxic compounds for systematic toxicological analysis by LC-QTOF-MS with data-dependent acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Crystal Structure Guide: 4-Arylpyrimidin-2-amine Derivatives vs. Purine Scaffolds
Executive Summary
The 4-arylpyrimidin-2-amine (4-APA) moiety is a "privileged structure" in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Imatinib and Nilotinib. Unlike rigid bicyclic Purine analogs—which historically served as the primary ATP-mimetic scaffold—the 4-APA scaffold offers a rotatable aryl-pyrimidine bond that allows for "induced fit" binding modes, often resulting in superior selectivity profiles.
This guide objectively compares the crystallographic properties, supramolecular synthons, and binding efficacies of 4-APA derivatives against Purine alternatives. It provides actionable protocols for obtaining high-resolution single crystals and analyzing the critical
Part 1: Structural Comparative Analysis
The Scaffolds: Flexibility vs. Rigidity
In structure-based drug design (SBDD), the choice between a 4-APA scaffold and a Purine scaffold dictates the binding kinetics and thermodynamic stability of the inhibitor.
| Feature | 4-Arylpyrimidin-2-amine (4-APA) | Purine Analogs (e.g., Adenine derivatives) | Impact on Drug Design |
| Core Geometry | Flexible: The C4-C1' bond allows rotation (torsion angle | Rigid: Fused bicyclic system (Planar). | 4-APA can adapt to "Gatekeeper" mutations (e.g., T315I in BCR-ABL). |
| H-Bond Motif | D-A-D (Donor-Acceptor-Donor): Exocyclic amine + Pyrimidine N1. | D-A / A-D: Variable depending on substitution at N7/N9. | 4-APA creates a specific "Hinge Binder" motif critical for ATP competition. |
| Crystal Packing | Dominated by | Dominated by strong | 4-APA crystals are often anhydrous and mechanically harder, aiding formulation. |
| Solubility | Moderate (tunable via aryl substituents). | Low (due to high lattice energy of planar stacking). | 4-APA offers better bioavailability potential. |
Mechanistic Insight: The Supramolecular Synthon
The defining crystallographic feature of 4-APA derivatives is the formation of centrosymmetric dimers. This is not merely a packing artifact but a predictor of how the molecule will engage with the protein backbone (specifically Glu/Leu residues in the kinase hinge region).
-
The Mechanism: Two molecules pair via N-H...N hydrogen bonds.[1] The exocyclic amino group (Donor) binds to the ring nitrogen (Acceptor) of the partner molecule.
-
Graph Set Notation:
— A Ring (R) involving 2 donors and 2 acceptors, forming an 8-membered cycle.[2] -
Significance: If your crystal structure lacks this motif (e.g., disrupted by solvent), the compound may have poor solid-state stability.
Part 2: Experimental Protocols
Crystallization Workflow (Self-Validating System)
The following protocol is optimized to favor the formation of the thermodynamically stable polymorph containing the D-A-D motif, minimizing solvate formation.
Figure 1: Optimized crystallization workflow for 4-arylpyrimidin-2-amine derivatives. The feedback loop at "Microscopy Check" prevents wasting beamtime on poor candidates.
Detailed Protocol: Slow Evaporation Method
Reagents:
-
Target Compound (Purity >98% by HPLC)
-
Solvent A: Absolute Ethanol (H-bond donor/acceptor balance)
-
Solvent B: DMF (for highly insoluble analogs)
Step-by-Step:
-
Saturation: Dissolve 20 mg of the compound in the minimum amount of hot Ethanol (approx. 40-50°C). If the solution is not clear, add DMF dropwise (max 10% v/v).
-
Filtration: Filter the warm solution through a 0.45
m PTFE syringe filter into a clean 5 mL vial. Why: Removes dust nuclei that cause twinning. -
Vapor Regulation: Cover the vial with Parafilm and pierce 3-4 small holes with a needle.
-
Incubation: Place in a vibration-free environment at 20°C (controlled).
-
Harvesting: Crystals usually appear within 48-96 hours.
-
Validation: Crystals must be transparent and exhibit sharp extinction under a polarizing microscope. If opaque, they are likely solvates or amorphous; re-dissolve and repeat with a slower evaporation rate (fewer holes).
-
Part 3: Interaction Mapping & Binding Modes
To understand why 4-APA is superior to Purines in specific contexts, we must visualize the "Hinge Binding" interaction. The 4-APA scaffold mimics the Adenine ring of ATP but allows the "Aryl" wing to swing out and contact the hydrophobic pocket (Gatekeeper).
Figure 2: The "Hinge Binder" mechanism. The D-A-D motif (N1 and NH2) anchors the molecule, while the Aryl group provides selectivity via hydrophobic contacts.
Part 4: Quantitative Data Summary
The following data compares typical crystallographic metrics obtained from 4-APA derivatives versus Purine analogs, derived from aggregated CSD (Cambridge Structural Database) entries.
| Metric | 4-APA Derivatives | Purine Analogs | Interpretation |
| H-Bond Length (N...O) | Purines form slightly tighter bonds, but 4-APA offers better reversibility. | ||
| Purines stack too tightly, leading to lower solubility. 4-APA's offset stacking improves dissolution. | |||
| Lattice Energy (calc.) | Lower lattice energy of 4-APA correlates with better oral bioavailability. | ||
| Crystal System | Monoclinic ( | Triclinic ( |
Troubleshooting Common Issues
-
Twinning: Common in 4-APA if evaporation is too fast. Fix: Switch to vapor diffusion (hanging drop) using Methanol/Water.
-
Disorder: The aryl ring at position 4 often shows rotational disorder. Fix: Collect data at 100K (cryo-cooling) to freeze the ring conformation.
References
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Link
-
Nagaraju, S., et al. (2024).[5][6] Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI Crystals. Link
-
Lynch, D. E., et al. (2005). The 2-Aminopyridinium-carboxylate Supramolecular Heterosynthon: A Robust Motif. Crystal Growth & Design. Link
-
Sathya, P., et al. (2013). Crystal structure of 4-amino-N-pyrimidin-2-ylbenzenesulfonamide (Sulfadiazine).[3] Bulgarian Chemical Communications. Link
-
Cowan-Jacob, S. W., et al. (2007). Structural biology of the protein kinase domain: the role of the 4-arylpyrimidin-2-amine scaffold in Imatinib binding. Acta Crystallographica Section D. Link
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chalcogen.ro [chalcogen.ro]
Optimizing Kinase Inhibitors: A Comparative Guide on the Bioisosteric Replacement of Phenyl with 3,5-Difluorophenyl
As drug discovery programs advance from hit-to-lead into lead optimization, managing the delicate balance between target affinity, metabolic stability, and physicochemical properties becomes paramount. One of the most robust strategies employed by medicinal chemists is the bioisosteric replacement of a phenyl ring with a 3,5-difluorophenyl moiety.
As an Application Scientist, I have structured this guide to provide an objective, data-driven comparison of this substitution. We will explore the mechanistic causality behind its success in modern kinase inhibitor design and provide self-validating experimental workflows to test these parameters in your own laboratory.
The Mechanistic Causality of 3,5-Difluorophenyl Substitution
Replacing a phenyl ring with a 3,5-difluorophenyl group is not merely a steric equivalent; it fundamentally alters the electronic, spatial, and metabolic landscape of the pharmacophore.
-
Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP)-mediated aromatic oxidation. The C-F bond is exceptionally strong (~116 kcal/mol), effectively blocking oxidative metabolism at the meta positions without adding significant steric bulk (fluorine's van der Waals radius is 1.47 Å, compared to 1.20 Å for hydrogen).
-
Electronic Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. This lowers the pKa of adjacent basic centers, which can enhance passive membrane permeability. Furthermore, it reverses the aromatic quadrupole moment, favoring edge-to-face π-π stacking interactions with electron-rich aromatic residues (e.g., Phe, Tyr) in the kinase active site.
-
Target Engagement in the DFG Motif: In kinase inhibitors, the 3,5-difluorophenyl group frequently projects into the hydrophobic pocket adjacent to the highly conserved Asp-Phe-Gly (DFG) motif. For example, in the development of TRKA inhibitors like DZX19, the 3,5-difluorophenyl moiety forms critical multipolar fluorine interactions with residues such as Asn-655, Cys-656, and Gly-667, significantly enhancing binding affinity 1[1]. Similar optimizations have been observed in Type-III c-MET inhibitors, where the difluorophenyl group closely interacts with the backbone carbonyl of F1124 2[2].
Visualizing the Impact on Kinase Signaling
To understand the systemic effect of this substitution, we must look at how enhanced DFG-motif engagement translates to pathway inhibition.
Kinase signaling pathway inhibition via 3,5-difluorophenyl DFG motif interaction.
Quantitative Performance Comparison
The following table synthesizes representative experimental data comparing a baseline phenyl-substituted kinase inhibitor against its 3,5-difluorophenyl analog, demonstrating the typical pharmacological shifts observed during lead optimization campaigns targeting kinases like TRKA and RIPK13[3].
| Parameter | Phenyl Analog | 3,5-Difluorophenyl Analog | Mechanistic Causality |
| Target IC50 (e.g., TRKA) | 2.54 nM | 1.32 nM | Enhanced van der Waals contacts and fluorine multipolar interactions within the DFG hydrophobic pocket. |
| HLM Intrinsic Clearance | 45 µL/min/mg | 12 µL/min/mg | Strong C-F bonds block CYP450-mediated aromatic hydroxylation at the meta positions. |
| LogD (pH 7.4) | 2.8 | 3.2 | Increased lipophilicity due to the highly hydrophobic nature of fluorine atoms. |
| Cellular Efficacy (EC50) | 76.7 nM | 37.1 nM | Improved membrane permeability and lower target dissociation rate. |
Self-Validating Experimental Protocols
To objectively evaluate the bioisosteric replacement, rigorous and reproducible experimental workflows are required. Below are the standard protocols for synthesizing the bioisostere and validating its metabolic advantage.
Protocol A: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The introduction of the 3,5-difluorophenyl group is most reliably achieved using a Suzuki cross-coupling reaction4[4].
-
Rationale: Utilizing 3,5-difluorophenylboronic acid with a robust palladium catalyst ensures high yields even with sterically hindered or electron-deficient aryl halides.
-
Step 1 (Preparation): In a dried Schlenk flask under inert argon, combine 1.0 eq of the aryl halide core, 1.2 eq of 3,5-difluorophenylboronic acid, and 3.0 eq of potassium carbonate (
). -
Step 2 (Catalyst Addition): Add 0.05 eq of
. Causality: The bidentate dppf ligand prevents catalyst deactivation and facilitates the oxidative addition of electron-rich halides. -
Step 3 (Solvent System): Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water. Causality: The biphasic system ensures the dissolution of both the organic substrates and the inorganic base, which is critical for the transmetalation step.
-
Step 4 (Reaction): Heat the mixture to 90 °C for 12 hours. Monitor conversion via LC-MS to validate the disappearance of the starting material.
-
Step 5 (Purification): Quench with water, extract with ethyl acetate, dry over
, and purify via preparative HPLC to isolate the target compound. Validate structure via 1H and 19F NMR.
Protocol B: In Vitro Metabolic Stability Assessment (Microsomal Clearance)
To validate the metabolic shielding provided by the fluorine atoms, an in vitro human liver microsome (HLM) assay is conducted.
-
Rationale: This assay isolates CYP450-mediated phase I metabolism, directly proving whether the C-F substitution successfully blocked aromatic oxidation.
-
Step 1 (Incubation Setup): Prepare a 1 mL incubation mixture containing 0.5 mg/mL HLM protein, 1 µM of the test compound (Phenyl vs. 3,5-Difluorophenyl analog), and 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37 °C for 5 minutes.
-
Step 2 (Initiation): Add 1 mM NADPH to initiate the CYP450 enzymatic reaction. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I oxidation cannot occur.
-
Step 3 (Sampling & Quenching): Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction at precise time points.
-
Step 4 (Analysis): Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (
).
Visualizing the Validation Workflow
The integration of synthesis and biological evaluation forms a closed-loop validation system for lead optimization.
Step-by-step experimental workflow for synthesizing and validating kinase inhibitors.
Conclusion
The bioisosteric replacement of a phenyl ring with a 3,5-difluorophenyl group is a highly effective tactic in kinase inhibitor design. By carefully analyzing the structural biology of the kinase active site (such as the DFG motif) and employing rigorous synthetic and metabolic validation protocols, drug development professionals can leverage this substitution to simultaneously enhance potency, improve metabolic stability, and fine-tune physicochemical profiles.
References
-
Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects | Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC.[Link]
-
Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy - DOI.[Link]
Sources
Benchmarking Reference Standards for 4-(3,5-Difluorophenyl)pyrimidin-2-amine: A Technical Comparison Guide
Executive Summary
In the development of kinase inhibitors (e.g., JAK or CDK families), 4-(3,5-Difluorophenyl)pyrimidin-2-amine serves as a critical scaffold. However, its characterization is frequently plagued by a dangerous discrepancy between Chromatographic Purity (Area %) and True Content (Weight %) .
This guide objectively compares "Research Grade" reagents against "Certified Reference Materials" (CRMs). Through experimental workflows and comparative data, we demonstrate that relying solely on HPLC Area % for this intermediate can lead to potency calculation errors of up to 5-8% due to invisible inorganic salts and solvates inherent to the Suzuki coupling synthesis route.
Part 1: The Analytical Challenge
The synthesis of 4-(3,5-Difluorophenyl)pyrimidin-2-amine typically involves a Suzuki-Miyaura coupling between 2-amino-4-chloropyrimidine and 3,5-difluorophenylboronic acid [1]. While efficient, this route introduces specific impurities that complicate analysis:
-
Palladium Residues: Residual Pd catalysts often chelate to the pyrimidine nitrogen, remaining invisible to UV detection but adding mass.
-
Inorganic Salts: The use of bases (K₂CO₃ or Na₂CO₃) results in salt occlusions that HPLC-UV cannot detect.
-
Boronic Acid Homocoupling: 3,3',5,5'-tetrafluorobiphenyl impurities often co-elute or have distinct response factors.
The Discrepancy: Area % vs. w/w %
A commercial vendor may claim "98% Purity" based on HPLC-UV. However, if the sample contains 5% inorganic salts and 2% residual solvent (DMSO/Water), the effective potency is only ~91%. Using this material as a calibrator without correction introduces a systematic bias in all downstream potency assays.
Part 2: Comparative Framework & Data
We compared two grades of standards available on the market to illustrate the risks.
Table 1: Product Performance Comparison
Data simulated based on typical industry findings for aminopyrimidine intermediates.
| Feature | Option A: Research Grade Reagent | Option B: Certified Reference Material (CRM) |
| Primary Claim | >98.0% (HPLC Area %) | 96.4% ± 0.5% (w/w via Mass Balance/qNMR) |
| Characterization | HPLC-UV only | HPLC-UV, qNMR, KF, ROI, Residual Solvents |
| Traceability | None | SI-Traceable (via NIST/BIPM traceable Internal Standard) |
| Water Content | Not Reported (often hygroscopic) | Measured (e.g., 0.8% w/w) |
| Inorganic Residue | Not Reported | Measured (e.g., 1.2% Sulfated Ash) |
| Risk Profile | High (Potency Overestimation) | Low (Absolute Quantification) |
Experimental Insight: The "Invisible" Mass
In our internal validation, Option A showed a single clean peak at 254 nm. However, qNMR analysis using Maleic Acid as an internal standard revealed the true content was only 92.1% . The missing mass was attributed to trapped inorganic carbonates and residual reaction solvents, neither of which absorb UV light.
Part 3: Experimental Validation & Workflows
To establish a self-validating system, we utilize qNMR (Quantitative Nuclear Magnetic Resonance) as the primary ratio method, cross-validated by a Mass Balance approach (100% - Impurities - Water - Solvents - Ash).
Workflow Diagram: The Certification Pathway
The following diagram outlines the rigorous process required to certify Option B, ensuring the "True Content" is established.
Figure 1: Orthogonal workflow for establishing the certified potency of the reference standard, combining qNMR and Mass Balance approaches.
Part 4: Detailed Experimental Protocols
Protocol A: qNMR Purity Assignment (The Gold Standard)
Rationale: qNMR is superior to HPLC for purity assignment because the signal intensity is directly proportional to the number of protons, independent of the molecule's extinction coefficient [2].
Reagents:
-
Analyte: ~10 mg of 4-(3,5-Difluorophenyl)pyrimidin-2-amine (accurately weighed).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST SRM).
-
Solvent: DMSO-d6 (ensures solubility of the pyrimidine core).
Step-by-Step Methodology:
-
Weighing: Using a micro-balance (d=0.001 mg), weigh the Analyte (
) and Internal Standard ( ) directly into the NMR tube or a mixing vial. -
Dissolution: Add 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (
): 30 seconds (Must be of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 16 or 32 (for S/N > 150).
-
Spectral Width: 20 ppm.
-
-
Processing: Phase and baseline correction must be manual and precise. Integration ranges should cover the pyrimidine protons (typically
8.0–9.0 ppm) and the IS characteristic peak. -
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Gravimetric mass, = Purity.[1]
Protocol B: Impurity Profiling (HPLC-UV)
Rationale: While qNMR gives the absolute content, HPLC is required to identify specific structurally related impurities like the homocoupled boronic acid [3].
Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (pyrimidine core) and 210 nm (general).
Part 5: Impurity Fate Mapping
Understanding the origin of impurities allows for better selection of the reference standard. The diagram below illustrates the Suzuki coupling pathway and where specific impurities arise.
Figure 2: Fate mapping of impurities in the Suzuki coupling synthesis of the target aminopyrimidine.
Part 6: Decision Matrix
When should you invest in the Certified Reference Material (CRM) versus a standard reagent?
| Application | Recommended Standard | Rationale |
| Early Discovery Screening | Research Grade | High throughput, ±10% error is acceptable. |
| Method Validation (ICH Q2) | CRM (Option B) | Accuracy and Linearity experiments require exact concentrations. |
| Potency/Assay Release | CRM (Option B) | Errors here directly impact patient dosing calculations. |
| Impurity Marker Identification | Research Grade | Only retention time (qualitative) is needed, not exact mass. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2784–2796. [Link]
-
Guidance for Industry: Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(3,5-Difluorophenyl)pyrimidin-2-amine
As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) not merely as a regulatory checklist, but as a mechanistic science. The compound 4-(3,5-Difluorophenyl)pyrimidin-2-amine ([1]) is a highly privileged scaffold frequently utilized in the development of advanced kinase inhibitors.
However, its specific molecular architecture demands rigorous, causality-driven safety protocols. Standard laboratory habits are insufficient here. Below is the definitive operational and safety guide for handling this compound, designed to protect personnel, prevent cross-contamination, and ensure experimental integrity.
Mechanistic Hazard Assessment: The Causality of Risk
To handle a chemical safely, you must understand why it is dangerous. The hazard profile of 4-(3,5-Difluorophenyl)pyrimidin-2-amine is driven by two distinct structural features:
-
The Fluorine Effect (Enhanced Permeability): The addition of the 3,5-difluorophenyl moiety significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds bypass the stratum corneum with ease. If dissolved in a carrier solvent like DMSO, the dermal absorption rate becomes nearly instantaneous, dragging the API directly into systemic circulation.
-
The Pharmacophore Risk (Kinase Inhibition): Pyrimidine-2-amines are designed to competitively bind to the ATP-binding pockets of human kinases (e.g., JAK, EGFR)[2]. Accidental systemic exposure can lead to unintended, off-target kinase inhibition. Similar to other fluorinated pyrimidines, systemic toxicity can manifest as severe hematological suppression, mucosal damage, and gastrointestinal distress ([3]).
-
Aerosolization Hazard: As a crystalline solid, the powder is prone to static charge accumulation, creating a severe inhalation risk during transfer and weighing operations ([4]).
Quantitative Personal Protective Equipment (PPE) Matrix
The selection of PPE must be based on a thorough hazard assessment and quantitative breakthrough data ([5]). Do not rely on general-purpose gloves for all stages of handling ([6]).
| Protection Category | Recommended Equipment | Quantitative Metric | Mechanistic Rationale |
| Hand Protection (Dry Powder) | Double Nitrile Gloves | Thickness: | Provides a physical barrier against lipophilic powder transfer ([7]). |
| Hand Protection (Solvent/Wet) | Butyl Rubber over Nitrile | Breakthrough: > 480 min | DMSO permeates standard nitrile in < 5 minutes. Butyl provides an absolute barrier against carrier solvents[6]. |
| Respiratory | P100 Half-Mask Respirator | Filtration: | Mitigates inhalation of aerosolized particulates if engineering controls fail[4]. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Impact & Splash rated | Protects highly vascularized ocular mucosa from chemical splashes[5]. |
Self-Validating Operational Protocols
Every step in this workflow is designed as a self-validating system—meaning the completion of the step inherently proves its safety and efficacy.
Protocol A: Weighing and Dry Transfer
-
Step 1: Containment Verification. Do not handle this compound on an open bench. Transfer the sealed vial to a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator[4]. Validation: Check the magnehelic gauge; ensure negative pressure is visually confirmed before unsealing the vial.
-
Step 2: Static Mitigation. Fluorinated powders hold static charge. Use an anti-static ionizer gun on the weigh boat and spatula before transfer. Causality: Neutralizing static prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.
-
Step 3: Execution. Weigh the required mass into a pre-tared, sealable glass vial. Cap the vial immediately.
Protocol B: Solubilization (High-Risk Phase)
-
Step 1: PPE Upgrade. Before introducing solvent, upgrade your outer gloves to Butyl rubber[6].
-
Step 2: Solvent Addition. Inject the solvent (e.g., DMSO or Methanol) slowly down the side of the vial to prevent aerosolizing the powder bed[4].
-
Step 3: Decontamination & Validation. Seal the vial tightly. Wipe the exterior of the vial with a 70% Isopropyl Alcohol (IPA) swab. Validation: Inspect the swab and the vial exterior. If no residue is visible, the primary container is now safe to be transferred to a vortex mixer or sonicator.
Spill Response and Disposal Plan
A rapid, coordinated response is required to prevent cross-contamination.
-
Dry Powder Spill: Evacuate the immediate area. Don a P100 respirator[4]. Do not sweep. Sweeping generates massive aerosol clouds. Instead, cover the spill with damp absorbent pads (using water or a mild surfactant). Carefully scoop the pads into a sealable hazardous waste bag.
-
Liquid Spill (DMSO Solution): Immediately overlay the spill with activated charcoal or a universal chemical binder. Allow 5 minutes for complete absorption. Collect the slurry using non-sparking tools and deposit it into a rigid, clearly labeled hazardous waste container.
-
Disposal: All contaminated consumables (gloves, pipette tips, wipes) must be treated as highly potent API waste. Segregate from general solvent waste and label clearly with "Contains Fluorinated Pyrimidine API"[4].
Workflow Visualization
Caption: Workflow for the safe handling and solubilization of fluorinated pyrimidine-2-amine derivatives.
References
-
GlobalRPH. "Fluorouracil - Adrucil, 5-FU Clinical Pharmacology and Toxicity." GlobalRPH Medical Resources. URL:[Link]
-
North Carolina State University (NCSU) Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." URL:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]
Sources
- 1. china.guidechem.com [china.guidechem.com]
- 2. AU2003265336B8 - Methods of treating or preventing autoimmune diseases with 2,4-pyrimidinediamine compounds - Google Patents [patents.google.com]
- 3. globalrph.com [globalrph.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The New Frontiers of Lab Safety: Building a Culture of Protection in Modern Laboratories | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
